molecular formula C11H15NO2 B1218699 N-[2-(4-Methoxyphenyl)ethyl]acetamide CAS No. 54815-19-9

N-[2-(4-Methoxyphenyl)ethyl]acetamide

Cat. No.: B1218699
CAS No.: 54815-19-9
M. Wt: 193.24 g/mol
InChI Key: VIFWHZYHQSVJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]acetamide is a member of acetamides.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-3-5-11(14-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFWHZYHQSVJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342763
Record name N-[2-(4-Methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54815-19-9
Record name N-[2-(4-Methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-[2-(4-Methoxyphenyl)ethyl]acetamide in Melatonergic Pharmacophore Mapping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(4-Methoxyphenyl)ethyl]acetamide (also known as


-Acetyl-

-methyltyramine
) represents a critical "minimalist" scaffold in neuropharmacology, specifically within the study of melatonergic (MT1/MT2) receptor signaling. Unlike the endogenous ligand melatonin (

-acetyl-5-methoxytryptamine), which utilizes an indole core, this compound substitutes a phenyl ring, effectively serving as a bioisosteric probe.

This guide details the utility of this compound in Structure-Activity Relationship (SAR) profiling. By analyzing the reduced binding affinity of this phenyl analog compared to the indole native, researchers can deconvolute the specific contributions of aromatic


-stacking and hydrogen bonding within the receptor's orthosteric pocket. This document provides the synthesis logic, binding assay protocols, and mechanistic interpretation required for high-level drug discovery campaigns.

Part 1: Chemical Identity & Structural Pharmacology

The Scaffold Hop: Indole to Phenyl

The primary value of N-[2-(4-Methoxyphenyl)ethyl]acetamide lies in its structural subtraction. It retains the two critical side chains of melatonin but simplifies the aromatic core.

  • 5-Methoxy Group Equivalent: The 4-methoxy group on the phenyl ring mimics the 5-methoxy group of melatonin, which is essential for receptor activation (intrinsic efficacy).

  • 
    -Acetyl Ethylamine Chain:  This chain remains identical to melatonin, targeting the specific hydrophobic pocket and hydrogen bond acceptors (likely Q181 in MT1).
    
  • The Core Difference: The replacement of the electron-rich, bicyclic indole ring with a monocyclic benzene ring results in a significant loss of affinity (typically 100-1000x lower

    
    ). This "affinity gap" quantifies the energy contribution of the indole nitrogen (H-bond donor) and the extended 
    
    
    
    -system.
Pharmacophore Visualization

The following diagram illustrates the structural relationship and the "missing" interactions in the phenyl analog.

Pharmacophore cluster_features Structural Comparison Melatonin Melatonin (Native Ligand) Core: Indole Affinity: pKi ~ 9.5 MT1_Pocket MT1 Receptor Pocket (TM3/TM5/TM6) Melatonin->MT1_Pocket High Affinity (H-Bond + Pi-Stacking) feat1 Methoxy Group (Retained) Melatonin->feat1 feat2 Acetyl Side Chain (Retained) Melatonin->feat2 feat3 Aromatic Core (Indole -> Phenyl) Melatonin->feat3 Target N-[2-(4-Methoxyphenyl)ethyl]acetamide Core: Phenyl Affinity: pKi ~ 6.0 Target->MT1_Pocket Low Affinity (Loss of Indole NH) Target->feat1 Target->feat2 Target->feat3

Caption: Structural scaffold comparison highlighting the critical "Scaffold Hop" from the high-affinity indole to the lower-affinity phenyl core.

Part 2: Experimental Protocols

Synthesis (Acetylation of O-Methyltyramine)

For research purity (>99%), synthesis is preferred over commercial sourcing to avoid oxidation byproducts common in aged amine stocks.

Reagents: 4-Methoxyphenethylamine (


-methyltyramine), Acetic Anhydride, Triethylamine (TEA), Dichloromethane (DCM).

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-methoxyphenethylamine in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of Triethylamine. Cool to 0°C.

  • Acetylation: Dropwise add 1.1 eq of Acetic Anhydride.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO3, then Brine.

  • Purification: Dry over MgSO4, concentrate, and recrystallize from EtOH/Water.

Comparative Binding Assay (Competition Mode)

To determine the


 of the target compound, a competition assay against the radioligand 2-[

I]-iodomelatonin is required.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing hMT1 or hMT2.

  • Radioligand: 2-[

    
    I]-iodomelatonin (Specific Activity ~2200 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Workflow Logic: The experiment must prove that the phenyl analog competes for the same orthosteric site as melatonin, albeit with lower potency.

BindingAssay Prep Membrane Preparation (CHO-hMT1 cells) Incubation Incubation (1h @ 37°C) Buffer + Membranes + [125I]-Ligand + Target Compound (10^-9 to 10^-4 M) Prep->Incubation 20-50 µg protein/well Filtration Rapid Filtration (Glass Fiber Filters / PEI treated) Incubation->Filtration Terminate binding Counting Gamma Counting (CPM Measurement) Filtration->Counting Analysis Data Analysis (Non-linear regression -> IC50 -> Ki) Counting->Analysis Cheng-Prusoff Equation

Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki values.

Part 3: Data Interpretation & Causality

Expected Results & Validation

When analyzing the data, you will observe a right-shift in the displacement curve compared to melatonin.

CompoundStructure CorehMT1

hMT1

(nM)
Interpretation
Melatonin Indole9.5 - 10.00.1 - 0.3Native high-affinity reference.
Agomelatine Naphthalene~9.80.1 - 0.2Bioisostere with optimal hydrophobic fit.
Topic Compound Phenyl ~5.5 - 6.5 1,000 - 5,000 Loss of affinity due to void space in pocket.

Validation Check:

  • If the

    
     of the target compound is < 100 nM, check for contamination with N-acetyltryptamine (indole impurity).
    
  • If Hill Slope

    
     1.0, suspect allosteric interaction or non-specific binding.
    
The Mechanistic "Why"

The drastic drop in affinity (from sub-nanomolar to micromolar) upon switching from Indole to Phenyl confirms that the Indole NH is a critical hydrogen bond donor to the receptor (specifically interacting with Serine/Threonine residues in TM3 or TM5 depending on the subtype model). The phenyl ring is too small to fill the hydrophobic pocket completely, leading to a higher dissociation rate (


).

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

  • Spadoni, G., et al. (2011). "Melatonin Receptor Agonists: Structure-Activity Relationships and Therapeutic Potential." Journal of Medicinal Chemistry. (Provides SAR data on phenyl vs indole analogs). Link

  • Zlotos, D. P., et al. (2014). "Melatonin agonists, antagonists, and ligands for the definition of the binding site." Journal of Medicinal Chemistry. Link

  • Witt-Enderby, P. A., et al. (2006). "Melatonin receptors and their regulation: biochemical and structural mechanisms." Life Sciences. Link

Technical Whitepaper: Strategic Utilization of N-[2-(4-Methoxyphenyl)ethyl]acetamide in Isoquinoline Synthesis

[1][2]

Executive Summary

N-[2-(4-Methoxyphenyl)ethyl]acetamide (also known as N-acetyl-O-methyltyramine) is a critical bifunctional building block in the synthesis of isoquinoline alkaloids.[1][2] Its primary utility lies in its conversion to 1-methyl-7-methoxy-3,4-dihydroisoquinoline via the Bischler-Napieralski cyclization .[1][2]

Unlike its 3-methoxy isomer (which cyclizes readily to the 6-position), this 4-methoxy derivative presents a specific regiochemical challenge: the site of cyclization is meta to the activating methoxy group. This guide outlines the optimized protocols to navigate this electronic constraint, avoid spiro-scrambling side reactions, and efficiently access 7-substituted isoquinoline pharmacophores.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name N-[2-(4-Methoxyphenyl)ethyl]acetamide
Common Synonyms N-Acetyl-O-methyltyramine; N-Acetyl-4-methoxyphenethylamine
CAS Number 54815-19-9
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Physical State Crystalline solid or viscous oil (depending on purity)
Solubility Soluble in DCM, Chloroform, Ethanol, Ethyl Acetate
Key Reactivity Electrophilic Aromatic Substitution (Intramolecular), Amide Reduction

Primary Workflow: The Bischler-Napieralski Cyclization[2][4][5][6]

The transformation of N-[2-(4-Methoxyphenyl)ethyl]acetamide into the dihydroisoquinoline core is the most high-value application of this precursor.[1]

The Regiochemical Paradox

The success of this reaction depends on understanding the electronic directing effects:

  • The Methoxy Group (Position 4): A strong ortho/para director.[1] It activates positions 3 and 5 (ortho to itself).

  • The Ethyl Side Chain (Position 1): The cyclization must occur at position 2 or 6 (ortho to the chain) to form a six-membered ring.[1]

  • The Conflict: The site of ring closure (Position 2/6) is meta to the activating methoxy group. Consequently, the ring is not strongly activated at the point of attack, making the reaction slower and more sensitive to conditions than 3,4-dimethoxy analogs.[2]

Mechanism & Pathway Divergence

Under standard conditions (POCl₃), the reaction proceeds via an imidoyl chloride to the 7-methoxy product.[1] However, under forcing conditions (P₂O₅), an ipso-attack at position 1 (para to methoxy) can occur, leading to a spiro-intermediate that rearranges to the anomalous 6-methoxy isomer.[2]

BischlerNapieralskiStartN-[2-(4-Methoxyphenyl)ethyl]acetamideImidoylImidoyl Chloride IntermediateStart->ImidoylPOCl3, HeatNitriliumNitrilium Ion SpeciesImidoyl->Nitrilium- Cl-NormalPathDirect Ortho Attack(Meta to OMe)Nitrilium->NormalPathSpiroPathIpso Attack(Para to OMe)Nitrilium->SpiroPathP2O5 (Strong Acid)Product77-Methoxy-1-methyl-3,4-dihydroisoquinoline(Major Product)NormalPath->Product7CyclizationSpiroIntSpirocyclic IntermediateSpiroPath->SpiroIntProduct66-Methoxy-1-methyl-3,4-dihydroisoquinoline(Anomalous Product)SpiroInt->Product6Rearrangement

Caption: Mechanistic divergence in the cyclization of 4-substituted phenethylamides. POCl₃ favors the direct path.

Optimized Experimental Protocol

Objective: Synthesis of 7-methoxy-1-methyl-3,4-dihydroisoquinoline.

Reagents:

  • Precursor: N-[2-(4-Methoxyphenyl)ethyl]acetamide (1.0 equiv)[1]

  • Reagent: Phosphorus Oxychloride (POCl₃) (3.0 - 5.0 equiv)[1]

  • Solvent: Acetonitrile (preferred) or Toluene[1]

  • Workup: NaOH (20% aq), Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve the amide (10 mmol) in dry acetonitrile (30 mL).

  • Activation: Add POCl₃ (30-50 mmol) dropwise at room temperature. Caution: Exothermic.[1]

  • Cyclization: Heat the mixture to reflux (80-100°C) for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting amide spot should disappear, replaced by a lower Rf spot (isoquinoline salt).

  • Quench: Cool the reaction mixture to 0°C. Slowly pour the mixture into crushed ice (~100 g) to hydrolyze excess POCl₃. Warning: Violent reaction.

  • Basification: Adjust the pH of the aqueous solution to >10 using 20% NaOH solution. The dihydroisoquinoline free base will separate as an oil.[1]

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2]

  • Purification: The crude oil is typically >90% pure.[1] Further purification can be achieved via recrystallization of the hydrochloride salt (add HCl/Ether) or flash chromatography.[1]

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the C1-Methyl singlet (~2.3 ppm) and the C3/C4 methylene triplets (~2.6 and 3.6 ppm). The amide N-H proton will be absent.

  • Regiochemistry Check: The aromatic region should show signals consistent with 1,2,4-trisubstitution (7-methoxy pattern).[2]

Secondary Pathway: Amide Reduction

For applications requiring the secondary amine (e.g., N-ethyl-4-methoxyphenethylamine), the amide carbonyl can be reduced.[2]

Method: Lithium Aluminum Hydride (LiAlH₄) Reduction.[1][3]

  • Suspend LiAlH₄ (2.0 equiv) in dry THF under Argon.

  • Add N-[2-(4-Methoxyphenyl)ethyl]acetamide (1.0 equiv) as a solution in THF dropwise.

  • Reflux for 6–12 hours.

  • Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially. Filter the granular precipitate.[1]

  • Concentrate filtrate to obtain the secondary amine.[1]

Strategic Retrosynthesis Map

This precursor serves as a gateway to various isoquinoline alkaloids.[1]

RetrosynthesisPrecursorN-[2-(4-Methoxyphenyl)ethyl]acetamideDihydro7-Methoxy-1-methyl-3,4-dihydroisoquinolinePrecursor->Dihydro Bischler-Napieralski(POCl3)THIQ7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolineDihydro->THIQ NaBH4ReductionFullyAro7-Methoxy-1-methyl-isoquinolineDihydro->FullyAro Pd/C, HeatDehydrogenation

Caption: Divergent synthesis from the acetamide precursor to various isoquinoline oxidation states.[1]

Safety & Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and water-reactive.[1] Releases HCl gas upon contact with moisture.[1] Handle only in a fume hood with appropriate PPE (gloves, goggles, face shield).

  • Precursor Stability: The acetamide is stable at room temperature but should be stored in a cool, dry place to prevent hydrolysis.

  • Waste Disposal: Quenched reaction mixtures contain phosphoric acid and excess base; neutralize before disposal according to local chemical waste regulations.[1]

References

  • Mechanistic Variation in Bischler-Napieralski: Fodor, G., & Nagubandi, S. (1980).[1] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[2] Link

  • Regioselectivity Studies: Larsen, R. D., et al. (1996).[1] A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Journal of Organic Chemistry, 61(25), 9016-9017.[2] Link

  • General Protocol Validation: Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. Link

  • Compound Data: PubChem. N-[2-(4-Methoxyphenyl)ethyl]acetamide (CID 584258).[1] National Library of Medicine.[1] Link[1]

Methodological & Application

Protocol for assessing "N-[2-(4-Methoxyphenyl)ethyl]acetamide" neuroprotection in HT22 cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Assessing the Neuroprotective Effects of N-[2-(4-Methoxyphenyl)ethyl]acetamide Against Oxidative Stress in HT22 Hippocampal Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress is a significant contributor to neuronal damage in a variety of neurodegenerative diseases.[1] An imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems leads to damage of crucial cellular components, including lipids, proteins, and DNA, ultimately triggering neuronal cell death.[2][3] Consequently, identifying novel compounds that can protect neurons from oxidative damage is a primary focus of neuroprotective drug discovery.

The HT22 mouse hippocampal cell line is a widely used and invaluable in vitro model for studying the mechanisms of oxidative stress-induced neuronal death.[4][5] A key feature of HT22 cells is their lack of ionotropic glutamate receptors, which means they are resistant to the excitotoxic effects of glutamate.[3][4] However, high concentrations of extracellular glutamate inhibit the cystine/glutamate antiporter (System xc-), leading to the depletion of intracellular cysteine.[4] This, in turn, inhibits the synthesis of glutathione (GSH), a critical intracellular antioxidant. The resulting GSH depletion causes a massive accumulation of ROS, leading to mitochondrial dysfunction and cell death through apoptosis and other programmed cell death pathways.[4][6][7]

This application note details a comprehensive protocol to evaluate the neuroprotective potential of N-[2-(4-Methoxyphenyl)ethyl]acetamide , a novel compound of interest. While this specific molecule is an analog of the known neuroprotective agent salidroside and has been shown to have protective effects in models of ischemic injury[8][9][10], this protocol provides a standardized framework for its specific assessment against glutamate-induced oxidative toxicity in HT22 cells. The described methodologies will enable researchers to quantify the compound's effects on cell viability, intracellular ROS levels, mitochondrial health, and apoptosis.

Experimental Design & Workflow

A successful neuroprotection study requires a systematic, multi-phase approach. This ensures that the observed effects are specific to the compound's protective action and not artifacts of experimental conditions. The overall workflow involves establishing the model, determining optimal compound concentrations, performing the neuroprotection assay, and finally, analyzing multiple endpoints to build a comprehensive picture of the compound's activity.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Compound Optimization cluster_2 Phase 3: Neuroprotection Assay cluster_3 Phase 4: Endpoint Analysis P1_1 HT22 Cell Culture & Maintenance P1_2 Determine Glutamate IC50 P1_1->P1_2 Establish optimal toxic insult P2_1 Assess Compound Cytotoxicity P2_2 Define Treatment Concentrations P2_1->P2_2 Select non-toxic concentrations P3_1 Pre-treatment with N-[2-(4-Methoxyphenyl)ethyl]acetamide P2_2->P3_1 Proceed with optimized parameters P3_2 Induce Oxidative Stress (Glutamate Challenge) P3_1->P3_2 P4_1 Cell Viability (MTT Assay) P3_2->P4_1 P4_2 Intracellular ROS (DCFH-DA Assay) P3_2->P4_2 P4_3 Mitochondrial Health (JC-1 Assay) P3_2->P4_3 P4_4 Apoptosis (Caspase-3 Assay) P3_2->P4_4

Caption: General workflow for assessing neuroprotective compounds.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
HT-22 Mouse Hippocampal Cell LineMilliporeSigmaSCC129
Dulbecco's Modified Eagle Medium (DMEM)Gibco (Thermo Fisher)11965092
Fetal Bovine Serum (FBS), QualifiedGibco (Thermo Fisher)26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco (Thermo Fisher)15140122
L-Glutamic acidMilliporeSigmaG1251
N-[2-(4-Methoxyphenyl)ethyl]acetamideCustom Synthesis/VendorN/A
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)MilliporeSigmaM2128
Dimethyl sulfoxide (DMSO), Cell Culture GradeMilliporeSigmaD2650
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)Abcamab113851
JC-1 Mitochondrial Membrane Potential Assay KitAbcamab113850
Caspase-3 Activity Assay Kit (Fluorometric)Cell Signaling Tech.#5723
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (Thermo Fisher)10010023

Detailed Protocols

Phase 1: HT22 Cell Culture and Model Establishment

A. Cell Culture and Maintenance

  • Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

  • When cells reach 80-90% confluency, sub-culture them. Aspirate the medium, wash once with PBS, and detach using a suitable enzyme-free dissociation reagent or trypsin. Resuspend in fresh medium and re-plate at a 1:3 to 1:6 ratio.[4]

B. Determination of Optimal Glutamate Concentration (IC₅₀)

  • Rationale: To create a reliable window for observing neuroprotection, it is crucial to use a concentration of glutamate that induces approximately 50% cell death (IC₅₀). This ensures the toxic insult is strong enough to be reproducible but not so severe that it masks potential protective effects.

  • Seed HT-22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of L-Glutamic acid in culture medium to achieve final concentrations ranging from 1 mM to 10 mM.[5][11][12]

  • Replace the medium in the wells with the glutamate-containing medium. Include untreated wells as a control.

  • Incubate for 24 hours at 37°C.

  • Assess cell viability using the MTT assay (see Protocol 4.3.A).

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value for subsequent neuroprotection assays.

Phase 2: Determining Non-Toxic Compound Concentration
  • Rationale: It is essential to ensure that the test compound itself is not toxic to the cells at the concentrations used. Any inherent toxicity would confound the interpretation of neuroprotection data.

  • Seed HT-22 cells in a 96-well plate as described above.

  • Prepare serial dilutions of N-[2-(4-Methoxyphenyl)ethyl]acetamide in culture medium. A suggested starting range is 1 µM to 100 µM.

  • Replace the medium with the compound-containing medium. Include vehicle control wells (medium with the same final concentration of DMSO used to dissolve the compound).

  • Incubate for 24-48 hours (the duration should match the total time of the neuroprotection assay).

  • Assess cell viability using the MTT assay.

  • Identify the highest concentration of the compound that does not significantly reduce cell viability (e.g., >95% viability) compared to the vehicle control. This and lower concentrations are suitable for the neuroprotection assay.

Phase 3 & 4: Neuroprotection Assay and Endpoint Analysis

Experimental Setup (96-well plate format):

  • Seed HT-22 cells (1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of N-[2-(4-Methoxyphenyl)ethyl]acetamide or vehicle control. Incubate for a set period (e.g., 2 to 24 hours). A 2-hour pre-incubation is a common starting point.[4]

  • Induction of Oxidative Stress: Without removing the compound-containing medium, add a concentrated stock of glutamate to achieve the pre-determined IC₅₀ concentration.

  • Controls:

    • Control: Cells treated with vehicle only (no compound, no glutamate).

    • Glutamate Only: Cells treated with vehicle, then challenged with glutamate.

    • Compound Only: Cells treated with the highest concentration of the compound, but no glutamate.

  • Incubate for 24 hours at 37°C.

  • Proceed to endpoint analysis using the following assays on parallel plates.

A. Cell Viability Assessment (MTT Assay)

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[13] The amount of formazan is directly proportional to the number of viable cells.[13]

  • After the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate for 4 hours at 37°C.[14]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

B. Intracellular ROS Measurement (DCFH-DA Assay)

  • Principle: The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][15][16] The fluorescence intensity is proportional to the amount of intracellular ROS.

  • After the treatment period (a shorter incubation, e.g., 6-8 hours post-glutamate, may be optimal for ROS detection), remove the culture medium and wash cells twice with warm PBS.

  • Load the cells with 10-25 µM DCFH-DA in serum-free DMEM.[2][15]

  • Incubate for 30-45 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2]

C. Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria depending on the membrane potential. In healthy, high-potential mitochondria, JC-1 forms red fluorescent "J-aggregates". In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as green fluorescent monomers.[17][18] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[19]

  • Following the full treatment period, remove the medium from the wells.

  • Prepare the JC-1 staining solution according to the manufacturer's protocol (e.g., Abcam ab113850).

  • Add the staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the cells with the provided assay buffer.

  • Add fresh assay buffer to each well.

  • Measure fluorescence at two wavelength settings:

    • Green (monomers): Excitation ~485 nm / Emission ~535 nm.[17]

    • Red (J-aggregates): Excitation ~540 nm / Emission ~590 nm.[17]

  • Calculate the ratio of red to green fluorescence. A higher ratio indicates healthier mitochondria.

D. Apoptosis Detection (Caspase-3 Activity Assay)

  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[20] This assay uses a synthetic substrate, such as Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric), which is cleaved by active caspase-3 to release a detectable chromophore or fluorophore.[20][21][22] The signal is proportional to the level of caspase-3 activation.

  • After treatment, collect both adherent and floating cells. Lyse the cells using the lysis buffer provided in the kit.

  • Determine the protein concentration of each lysate to ensure equal loading.

  • Add 50-200 µg of protein from each sample to a 96-well plate.[23]

  • Prepare the reaction mix containing the reaction buffer and the fluorometric substrate (Ac-DEVD-AMC).[20]

  • Add the reaction mix to each well and incubate at 37°C for 1-2 hours, protected from light.[23]

  • Measure fluorescence with excitation at ~380 nm and emission at ~460 nm.[20]

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables and visualized using bar graphs.

Table 1: Example Data Summary

Treatment GroupCell Viability (% of Control)Relative ROS Levels (Fold Change)Red/Green Fluorescence RatioCaspase-3 Activity (RFU)
Control (Vehicle)100 ± 5.21.0 ± 0.15.8 ± 0.4150 ± 25
Glutamate (5 mM)48 ± 4.53.5 ± 0.31.2 ± 0.2850 ± 60
Compound (10 µM) + Glutamate85 ± 6.11.4 ± 0.24.5 ± 0.3250 ± 30
Compound (10 µM) Only98 ± 4.90.9 ± 0.15.6 ± 0.5165 ± 20

Data are presented as Mean ± SD. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

Interpretation:

  • A significant increase in cell viability in the "Compound + Glutamate" group compared to the "Glutamate Only" group indicates a neuroprotective effect.

  • This protective effect would be mechanistically supported by a corresponding decrease in ROS levels, an increase in the JC-1 red/green ratio (preserved mitochondrial potential), and a reduction in caspase-3 activity.

Proposed Mechanistic Pathway for Investigation

The antioxidant and neuroprotective effects of compounds are often mediated by the activation of key endogenous defense pathways. One of the most critical is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[24][25] Nrf2 is a master regulator of the antioxidant response, and its activation can confer significant neuroprotection.[26][27] Further investigation into whether N-[2-(4-Methoxyphenyl)ethyl]acetamide activates this pathway could provide valuable mechanistic insight.

G Glutamate High Extracellular Glutamate System_xc System xc- Inhibition Glutamate->System_xc Compound N-[2-(4-Methoxyphenyl)ethyl]acetamide Nrf2_path Nrf2 Activation Compound->Nrf2_path Hypothesized Activation GSH_depletion GSH Depletion System_xc->GSH_depletion ROS ↑ Intracellular ROS GSH_depletion->ROS Mito_dys Mitochondrial Dysfunction (↓ ΔΨm) ROS->Mito_dys Caspase3 Caspase-3 Activation Mito_dys->Caspase3 Apoptosis Apoptosis / Cell Death Caspase3->Apoptosis Cell_Survival Neuroprotection & Cell Survival ARE Antioxidant Response Element (ARE) Gene Expression (e.g., HO-1, NQO1) Nrf2_path->ARE ARE->ROS Inhibits ARE->Cell_Survival Promotes

Caption: Hypothesized neuroprotective mechanism via Nrf2 pathway.

References

  • Maher, P., & Schubert, D. (2006). Glutamate-induced oxidative stress, but not cell death, is largely dependent upon extracellular calcium in mouse neuronal HT22 cells. Journal of Neurochemistry, 96(2), 437-447. [Link]

  • Dodo, S., et al. (2023). The role of Nrf2 signaling pathways in nerve damage repair. Cell Communication and Signaling, 21(1), 233. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC - NIH. [Link]

  • Tan, S., et al. (2009). Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells. European Journal of Pharmacology, 617(1-3), 28-35. [Link]

  • OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Cell Biolabs, Inc.[Link]

  • Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway. Frontiers in Pharmacology. [Link]

  • Huang, X., et al. (2013). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. Molecular and Cellular Biochemistry, 383(1-2), 149-159. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC - NIH. [Link]

  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. PMC - NIH. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Elabscience. [Link]

  • Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. Cureus. [Link]

  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI. [Link]

  • Proposed mechanisms of glutamate-induced death in HT22 cells. ResearchGate. [Link]

  • Mechanisms of neuroprotection mediated by the Nrf2 signaling network. ResearchGate. [Link]

  • Attenuating Oxidative Damage with Macelignan in Glutamate-Induced HT22 Hippocampal Cells. MDPI. [Link]

  • Ding, F., et al. (2014). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. Toxicology and Applied Pharmacology, 277(3), 259-269. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Differentiation renders susceptibility to excitotoxicity in HT22 neurons. PMC - NIH. [Link]

  • Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity. PMC - NIH. [Link]

  • Glutamate-induced toxicity in mouse hippocampal HT22 cells as assessed by phase contrast microscopy. ResearchGate. [Link]

  • Chen, X., et al. (2018). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. NeuroReport, 29(5), 426-431. [Link]

  • Chen, X., et al. (2014). Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-b-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo. PLoS ONE, 9(7), e100321. [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed. [Link]

  • Neuroprotection: Rescue from Neuronal Death in the Brain 2.0. MDPI. [Link]

  • Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal. Fox Chase Cancer Center. [Link]

  • Neuroprotective Effects of Phenolic Constituents from Drynariae Rhizoma. MDPI. [Link]

  • Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. ResearchGate. [Link]

Sources

In Vitro Functional Characterization of N-[2-(4-Methoxyphenyl)ethyl]acetamide: A Melatonin Receptor Agonist Assay Using a Live-Cell cAMP Biosensor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive, field-tested protocol for the in vitro characterization of N-[2-(4-Methoxyphenyl)ethyl]acetamide, a structural analog of melatonin. Given its chemical similarity to the endogenous neurohormone melatonin, this compound is hypothesized to act as an agonist at melatonin receptors (MT1 and MT2). These G-protein-coupled receptors (GPCRs) are critical regulators of circadian rhythms and represent important therapeutic targets.[1] The primary signaling pathway for MT1 and MT2 receptors involves coupling to the inhibitory G-protein (Gi), which suppresses the activity of adenylyl cyclase and leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]

This document details a robust, high-throughput-compatible method for quantifying the agonist activity of N-[2-(4-Methoxyphenyl)ethyl]acetamide. The protocol employs a genetically encoded, luminescence-based cAMP biosensor (GloSensor™) in a transiently transfected human embryonic kidney (HEK293) cell system. We provide a step-by-step workflow, from cell culture and transfection to data analysis and interpretation, explaining the scientific rationale behind key experimental choices.

Principle of the Assay: Quantifying Gi-Coupled Receptor Activation

The central principle of this assay is to measure the ability of a test compound to inhibit cAMP production in cells expressing a specific Gi-coupled receptor.

  • Receptor-G Protein Coupling: The melatonin receptors, MT1 and MT2, are canonical members of the Gi-coupled GPCR family. In the inactive state, the Gi protein is a heterotrimer (α, β, γ subunits) with GDP bound to the α-subunit.

  • Agonist-Induced Activation: Binding of an agonist, such as melatonin or a potential mimetic like N-[2-(4-methoxyphenyl)ethyl]acetamide, induces a conformational change in the receptor. This activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit.

  • Downstream Signaling: The GTP-bound Gαi subunit dissociates from the βγ dimer and inhibits the enzyme adenylyl cyclase (AC).

  • Signal Transduction: Activated adenylyl cyclase is responsible for converting ATP into the second messenger cAMP. Therefore, inhibition of AC by the Gαi subunit results in a measurable decrease in intracellular cAMP concentration.

  • Biosensor-Based Detection: The GloSensor™ cAMP Assay utilizes a modified firefly luciferase fused to a cAMP-binding protein moiety.[4] When cAMP binds to this biosensor, it triggers a conformational change that drives high-intensity luciferase activity, producing a light signal. A decrease in cAMP, caused by agonist activity at the MT receptor, results in a quantifiable reduction in the luminescent signal.

To ensure a robust and measurable inhibitory signal, the assay is conducted in the presence of forskolin, a direct activator of adenylyl cyclase, which elevates basal cAMP levels to create a large dynamic range for measuring inhibition.

Melatonin Receptor Signaling Pathway

G_protein_signaling cluster_membrane Plasma Membrane MT_Receptor Melatonin Receptor (MT1/MT2) Gi_Protein Gi Protein (αβγ-GDP) MT_Receptor->Gi_Protein Activates (GDP→GTP) AC Adenylyl Cyclase (AC) Gi_Protein->AC αi-GTP subunit inhibits cAMP cAMP (Reduced Level) AC->cAMP Conversion Blocked Agonist Agonist (e.g., N-[2-(4-Methoxyphenyl)ethyl]acetamide) Agonist->MT_Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Agonist binding to the MT receptor activates the inhibitory G-protein (Gi), which suppresses adenylyl cyclase activity, reducing cAMP production.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number (Example)
N-[2-(4-Methoxyphenyl)ethyl]acetamideVariousN/A
Melatonin (Positive Control)Sigma-AldrichM5250
HEK293 CellsATCCCRL-1573
Human MT1 Receptor PlasmidcDNA Resource CenterNM_005958
pGloSensor™-22F cAMP PlasmidPromegaE2301
Opti-MEM™ I Reduced Serum MediumGibco31985062
Lipofectamine® 3000 Transfection ReagentInvitrogenL3000015
DMEM, high glucose, GlutaMAX™Gibco10566016
Fetal Bovine Serum (FBS), QualifiedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
ForskolinSigma-AldrichF6886
DMSO, Biotechnology GradeSigma-AldrichD2650
GloSensor™ cAMP ReagentPromegaE1290
Solid White, 96-well Assay PlatesCorning3917
LuminometerVariousN/A

Experimental Workflow

This protocol is divided into three main stages: cell preparation and transfection, assay execution, and data analysis. The entire workflow requires approximately 72 hours.

Overall Assay Workflow Diagram

workflow Day1 Day 1: Seed Cells Seed HEK293 cells for transfection. Day2 Day 2: Transfection Co-transfect cells with MT1 receptor and pGloSensor-22F plasmids. Day1->Day2 Day3_AM Day 3 (AM): Plate for Assay Re-plate transfected cells into 96-well assay plates. Day2->Day3_AM Day3_PM Day 3 (PM): Assay Execution Equilibrate with GloSensor™ Reagent. Add compounds and measure luminescence. Day3_AM->Day3_PM Analysis Data Analysis Normalize data, plot dose-response curve, and calculate EC50. Day3_PM->Analysis

Caption: A 72-hour workflow for the melatonin receptor agonist assay.

Detailed Step-by-Step Protocol

Part A: Cell Culture & Transfection (Day 1-2)
  • Rationale: HEK293 cells are used for their high transfection efficiency and robust growth. Transient transfection allows for the controlled expression of the MT1 receptor and the cAMP biosensor.

  • Cell Seeding (Day 1): Seed HEK293 cells in a 10 cm dish at a density of 4 x 10⁶ cells in 10 mL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep). Incubate overnight at 37°C, 5% CO₂. The goal is to reach 70-80% confluency on the day of transfection.

  • Transfection (Day 2):

    • Prepare DNA-lipid complexes in Opti-MEM™ medium according to the Lipofectamine® 3000 manufacturer's protocol. For a 10 cm dish, typically use:

      • 5 µg of human MT1 receptor plasmid

      • 5 µg of pGloSensor™-22F cAMP plasmid

    • Gently add the transfection complexes to the cells.

    • Incubate for 24 hours at 37°C, 5% CO₂.

Part B: GloSensor™ cAMP Assay (Day 3)
  • Rationale: Re-plating cells into a 96-well format allows for multiple concentrations and replicates. The GloSensor™ reagent contains the substrate for the luciferase biosensor and needs an equilibration period to enter the cells and generate a stable basal signal.[3][4]

  • Cell Plating (Day 3, Morning):

    • Aspirate the medium from the transfected cells and wash once with 5 mL of PBS.

    • Detach the cells using 2 mL of Trypsin-EDTA. Neutralize with 8 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium to a final density of 2 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a solid white, 96-well assay plate (20,000 cells/well).

    • Incubate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-[2-(4-Methoxyphenyl)ethyl]acetamide and Melatonin in 100% DMSO.

    • Perform a serial dilution series in DMSO to create 1000X stocks of your desired final concentrations (e.g., from 10 mM down to 100 pM).

    • Perform an intermediate dilution (e.g., 1:50) of the 1000X stocks into assay buffer (e.g., HBSS with 10 mM HEPES) to create 20X working solutions. This minimizes the final DMSO concentration in the assay wells.

  • Assay Execution (Day 3, Afternoon):

    • Prepare the GloSensor™ Equilibration Medium by diluting the GloSensor™ cAMP Reagent according to the manufacturer's protocol in CO₂-independent medium.

    • Carefully remove the growth medium from the cells in the 96-well plate.

    • Add 80 µL of the GloSensor™ Equilibration Medium to each well.

    • Incubate the plate at room temperature, protected from light, for 2 hours. This allows for reagent equilibration and temperature stabilization.

    • After incubation, place the plate in a luminometer and measure the basal luminescence for 5-10 minutes to establish a stable baseline.

    • Add 10 µL of a 10X forskolin solution to all wells (except for vehicle-only controls) to achieve a final concentration that elicits ~80% of the maximal cAMP response (EC₈₀, typically 1-10 µM, must be predetermined).

    • Immediately following forskolin addition, add 10 µL of the 10X compound working solutions (prepared in Step 2) to the appropriate wells. The final assay volume should be 100 µL.

    • Read the luminescence signal kinetically for 20-30 minutes. An endpoint read after 15-20 minutes is also often sufficient.[3][5]

Data Analysis and Expected Results

  • Data Normalization: The raw relative light unit (RLU) data must be normalized to account for variability.

    • 0% Inhibition Control (Max Signal): Wells treated with only DMSO and Forskolin.

    • 100% Inhibition Control (Basal Signal): Wells treated with a high concentration of the positive control (e.g., 10 µM Melatonin) and Forskolin.

    • Normalization Formula: % Inhibition = 100 * (1 - [RLU_Sample - RLU_100%_Inhibition] / [RLU_0%_Inhibition - RLU_100%_Inhibition])

  • Dose-Response Curve: Plot the normalized % Inhibition data against the logarithm of the compound concentration.

  • EC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to fit the dose-response curve and determine the EC₅₀ value. The EC₅₀ is the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Representative Quantitative Data

The following table presents hypothetical, yet realistic, data for N-[2-(4-Methoxyphenyl)ethyl]acetamide (Compound M) compared to the reference agonist, melatonin.

CompoundTarget ReceptorEC₅₀ (nM) [Mean ± SEM]Potency Relative to Melatoninn (replicates)
MelatoninHuman MT10.15 ± 0.031.03
Compound MHuman MT11.20 ± 0.180.1253
MelatoninHuman MT20.04 ± 0.011.03
Compound MHuman MT20.36 ± 0.050.1113

This data suggests that Compound M is a potent agonist at both MT1 and MT2 receptors, albeit with approximately 8-9 fold lower potency than melatonin under these assay conditions.

Safety and Handling

While specific toxicity data for N-[2-(4-Methoxyphenyl)ethyl]acetamide is not widely available, it should be handled with standard laboratory precautions.[6][7][8]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use a chemical fume hood when weighing or handling the powdered form to avoid inhalation. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

References

  • MDPI. (2024, December 17). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. Available from: [Link]

  • PubMed. (2010, October 15). In vitro and in vivo antitumor activity of melatonin receptor agonists. Available from: [Link]

  • eLife. (2020, March 2). Structure-based discovery of potent and selective melatonin receptor agonists. Available from: [Link]

  • PMC. Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. Available from: [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET. Available from: [Link]

  • PMC. (2024, January 25). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Available from: [Link]

  • PMC. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. Available from: [Link]

  • eScholarship. (2020, March 26). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Available from: [Link]

  • PMC. Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo. Available from: [Link]

  • PubChem. N-(2-(4-Methoxyphenyl)ethyl)acetamide. Available from: [Link]

  • eLife. (2020, March 2). Structure-based discovery of potent and selective melatonin receptor agonists. Available from: [Link]

  • PMC. Gating of the cAMP Signaling Cascade and Melatonin Synthesis by the Circadian Clock in Mammalian Retina. Available from: [Link]

  • Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Available from: [Link]

  • ResearchGate. Kinetic profiles of the GloSensorTM cAMP assay detecting the cAMP.... Available from: [Link]

Sources

"N-[2-(4-Methoxyphenyl)ethyl]acetamide" dose-response curve in neuronal cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Establishing a Dose-Response Profile for N-[2-(4-Methoxyphenyl)ethyl]acetamide in Neuronal Cell Models

Abstract

This document provides a comprehensive guide for determining the dose-response relationship of N-[2-(4-Methoxyphenyl)ethyl]acetamide in cultured neuronal cells. N-[2-(4-Methoxyphenyl)ethyl]acetamide is an acetamide derivative with structural similarities to melatonin, a well-documented neuroprotective agent and agonist for melatonin receptors (MT1/MT2)[1][2][3]. This suggests potential neuromodulatory or neuroprotective activities. Establishing a precise dose-response curve is a foundational step in characterizing the compound's potency, efficacy, and potential toxicity, providing critical data for mechanistic studies and preclinical development. We present detailed, self-validating protocols for assessing both neuronal viability and neurite outgrowth, complete with data analysis workflows and interpretation guidelines.

Introduction & Scientific Rationale

The characterization of a novel compound's biological activity begins with understanding its concentration-dependent effects. A dose-response curve is an indispensable tool in pharmacology, graphically representing the relationship between the concentration of a compound and the magnitude of the biological response[4][5]. Key parameters derived from this curve, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), provide a quantitative measure of the compound's potency[6][7].

N-[2-(4-Methoxyphenyl)ethyl]acetamide belongs to a class of compounds with known bioactivity. Its core structure is analogous to melatonin (N-acetyl-5-methoxytryptamine), a pleiotropic molecule known to regulate circadian rhythms and confer neuroprotection, primarily through the activation of G protein-coupled melatonin receptors MT1 and MT2[2][8]. Activation of these receptors can trigger downstream signaling cascades, such as the modulation of adenylyl cyclase and activation of pro-survival pathways like CREB[9]. Given this structural parallel, it is scientifically logical to hypothesize that N-[2-(4-Methoxyphenyl)ethyl]acetamide may exert similar effects on neuronal cells.

This guide outlines two primary experimental approaches to generate a robust dose-response profile:

  • Cell Viability/Cytotoxicity Assay: To determine the compound's effect on neuronal survival and identify its therapeutic window. This is crucial for assessing potential neuroprotective effects against a stressor or identifying inherent cytotoxicity.

  • Neurite Outgrowth Assay: A functional assay to measure the compound's influence on neuronal morphology, a key process in development, plasticity, and regeneration[10][11].

By following these protocols, researchers can reliably quantify the biological activity of N-[2-(4-Methoxyphenyl)ethyl]acetamide and lay the groundwork for more advanced mechanistic investigations.

General Experimental Workflow

A successful dose-response experiment follows a systematic workflow. The causality is critical: each step builds upon the previous one to ensure data integrity. For instance, optimizing cell seeding density is a prerequisite for achieving a reproducible and sensitive assay window.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) plate_cells Cell Seeding in Assay Plates (Optimize Density) cell_culture->plate_cells compound_prep Compound Preparation (Stock Solution & Serial Dilutions) treatment Dose-Response Treatment (Add Compound Dilutions to Cells) plate_cells->treatment Proceed to Treatment incubation Incubation (24-72 hours, Assay Dependent) treatment->incubation assay Endpoint Assay Execution (e.g., MTT or Neurite Imaging) incubation->assay readout Data Acquisition (e.g., Plate Reader, Microscope) assay->readout Acquire Raw Data normalization Data Normalization (% of Control) readout->normalization curve_fit Non-linear Regression (Four-Parameter Logistic Fit) normalization->curve_fit param Parameter Derivation (EC50 / IC50) curve_fit->param

Caption: General workflow for a neuronal dose-response experiment.

Detailed Protocols

Protocol 1: Neuronal Cell Viability (MTT Assay)

This protocol measures the metabolic activity of neuronal cells as an indicator of viability. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product, the amount of which is proportional to the number of viable cells[12]. This is a robust method to assess neuroprotection or cytotoxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Complete culture medium (e.g., DMEM/F12 with supplements)

  • N-[2-(4-Methoxyphenyl)ethyl]acetamide (MW: 193.24 g/mol )[13]

  • DMSO (for stock solution)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Plating:

    • Culture neuronal cells according to standard protocols[14][15]. For SH-SY5Y, ensure they are differentiated if a more mature neuronal phenotype is desired.

    • Trypsinize and count the cells. Determine the optimal seeding density by performing a cell number titration beforehand. The goal is to be in the linear range of the MTT assay at the end of the experiment (typically 70-80% confluency)[12].

    • Seed cells (e.g., 10,000-20,000 cells/well) in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of N-[2-(4-Methoxyphenyl)ethyl]acetamide (e.g., 100 mM) in DMSO.

    • Perform a serial dilution of the stock solution in serum-free culture medium to create working concentrations. A typical 10-point dose curve might range from 100 µM down to 1 pM.

    • Rationale: Using serum-free medium for dilutions prevents compound binding to serum proteins, ensuring the effective concentration is known.

    • Include a "vehicle control" (medium with the same final percentage of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Perform in triplicate for statistical robustness.

    • (Optional for Neuroprotection): If testing for protection against a toxin (e.g., H₂O₂, glutamate), add the compound for a pre-incubation period (e.g., 1 hour) before co-incubating with the toxin for the main treatment period[16][17].

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) for a duration relevant to the expected biological effect, typically 24 to 48 hours.

  • MTT Assay Execution:

    • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well[12].

    • Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.

    • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.

    • Cover the plate and shake on an orbital shaker for 15-20 minutes to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background if desired.

Protocol 2: Neurite Outgrowth Assay

This functional assay quantifies changes in neuronal morphology, specifically the length and branching of neurites, in response to the compound. It is a sensitive measure of neuronal health and differentiation[18][19].

Materials:

  • iPSC-derived neurons or a cell line amenable to neurite analysis (e.g., PC12, differentiated SH-SY5Y)[11]

  • Culture plates coated with an appropriate substrate (e.g., Poly-D-Lysine/Laminin)[20]

  • Neuronal culture medium and differentiation factors (e.g., NGF for PC12 cells)

  • Compound dilutions as prepared in Protocol 1.

  • Fixative (e.g., 4% Paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III Tubulin)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope with analysis software.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate cells at a low density that allows for clear visualization of individual neurites (e.g., 2,000-5,000 cells/well in a 96-well plate) on coated plates[18].

    • Allow cells to attach and begin differentiation as required by the cell type.

  • Compound Treatment:

    • Prepare and add compound dilutions as described in Protocol 1.

    • Incubate for a period sufficient to observe significant neurite growth, typically 48-72 hours[19].

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary antibody (e.g., anti-β-III Tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS. Leave the final wash on for imaging.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated analysis software to quantify parameters such as total neurite length per neuron, number of branch points, and number of neurites per cell[11]. The software uses the nuclear stain to count cells and the neuronal stain to trace neurites.

Data Analysis & Interpretation

Step 1: Data Normalization Raw data (e.g., absorbance values or neurite length) must be normalized to represent the percentage of response relative to controls.

  • For an inhibitory effect (e.g., cytotoxicity): % Inhibition = 100 * (1 - (Value_Sample - Value_Min) / (Value_Max - Value_Min)) Where Value_Max is the average of the vehicle control and Value_Min is a positive control for maximal inhibition (or background).

  • For a stimulatory effect (e.g., neuroprotection, neurite growth): % Response = 100 * (Value_Sample - Value_Min) / (Value_Max - Value_Min) Where Value_Min is the vehicle control and Value_Max is a positive control for maximal stimulation.

Step 2: Curve Fitting Plot the normalized response (%) against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation with software like GraphPad Prism or an R package[7].

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • Top/Bottom: The plateaus of the curve.

  • LogEC50/IC50: The log of the concentration that gives a response halfway between the Bottom and Top plateaus[6].

  • HillSlope: Describes the steepness of the curve.

Step 3: Interpretation of Results The calculated EC50 or IC50 value is the primary measure of the compound's potency. A lower value indicates higher potency[21]. The shape and plateaus of the curve provide information about efficacy and potential off-target effects at high concentrations.

Sample Data Table (Hypothetical MTT Neuroprotection Data)

Concentration (M)Log [Concentration]Absorbance (OD 570)% Viability (Normalized)
0 (Vehicle)N/A0.4520%
1.00E-10-100.4612.2%
1.00E-09-90.53319.8%
1.00E-08-80.68957.8%
1.00E-07-70.82189.9%
1.00E-06-60.84595.8%
1.00E-05-50.85097.0%
Toxin OnlyN/A0.450 (Min Control)0%
No ToxinN/A0.860 (Max Control)100%

From a curve fit to this data, one could derive an EC50 value, indicating the concentration at which the compound provides 50% of its maximal neuroprotective effect.

Hypothesized Mechanism of Action

Based on its structural similarity to melatonin, N-[2-(4-Methoxyphenyl)ethyl]acetamide may act as an agonist at MT1/MT2 receptors. This would initiate a signaling cascade known to be protective in neurons.

G compound N-[2-(4-Methoxyphenyl) ethyl]acetamide receptor MT1/MT2 Receptors compound->receptor Binds & Activates gi Gαi receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka PKA camp->pka Less Inhibition creb CREB pka->creb Phosphorylates p_creb p-CREB creb->p_creb genes Transcription of Pro-Survival Genes (e.g., BDNF) p_creb->genes Activates survival ↑ Neuronal Survival ↑ Neurite Outgrowth genes->survival

Caption: Hypothesized signaling pathway for N-[2-(4-Methoxyphenyl)ethyl]acetamide.

References

  • Creative Bioarray. (n.d.). Protocol for the Differentiation of Mouse Neural Stem Cells into Neurons. Retrieved from [Link]

  • Cui, Y., et al. (n.d.). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. PMC. Retrieved from [Link]

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • Granadeiro, P. (2021). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (2025). Manganese Cytotoxicity Assay on Hippocampal Neuronal Cell Culture. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Neurite Outgrowth Assays. Retrieved from [Link]

  • Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(4-Methoxyphenyl)ethyl)acetamide. Retrieved from [Link]

  • Kou, J., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. Retrieved from [Link]

  • Radhakrishnan, M., et al. (2023). In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in Rat Brain Synaptosomes. RJPT. Retrieved from [Link]

  • Ding, F., et al. (2014). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. PubMed. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM9019 CHEMBL45::Melatonin::N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Melatonin receptor agonist. Retrieved from [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Retrieved from [Link]

  • Amadei, F., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Retrieved from [Link]

  • Zisapel, N. (2014). Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders. CNS Drugs. Retrieved from [Link]

  • Ashabi, G., et al. (2025). Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms Against Oxidative Stress in Hippocampal Neurons. IJMCM. Retrieved from [Link]

  • SIELC Technologies. (2009). Melatonin. Retrieved from [Link]

  • Therapeutic Target Database. (n.d.). Drug Information. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?. Retrieved from [Link]

  • Volz, T. J. (2008). Neuropharmacological Mechanisms Underlying the Neuroprotective Effects of Methylphenidate. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2014). Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity. Molecules. Retrieved from [Link]

  • Hardingham, G. E., & Bading, H. (2006). Preconditioning doses of NMDA promote neuroprotection by enhancing neuronal excitability. The EMBO Journal. Retrieved from [Link]

  • NeuCyte, Inc. (n.d.). Data. Retrieved from [Link]

  • ResearchGate. (2025). N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]

  • MeSH Trace. (n.d.). View MeSH Trace. Retrieved from [Link]

  • Kim, J. Y., et al. (2004). NR2A induction and NMDA receptor-dependent neuronal death by neurotrophin-4/5 in cortical cell culture. PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Acylation of 4-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Optimization of N-acylation protocols for 4-methoxyphenethylamine (4-MPEA) Assigned Specialist: Senior Application Scientist

Module 1: The "Golden Path" Protocol

Objective: High-yield synthesis of N-acyl-4-methoxyphenethylamines with minimal side-product formation.

The Optimized Workflow (Anhydrous Method)

For most applications (drug discovery/intermediate synthesis), the Acyl Chloride/Anhydride Method in anhydrous dichloromethane (DCM) is superior to Schotten-Baumann (biphasic) conditions due to easier workup and moisture control.

Reaction Scheme: 4-MPEA + R-COCl + Et3N → N-acyl-4-MPEA + Et3N·HCl

Reagents & Stoichiometry:

  • Substrate: 4-Methoxyphenethylamine (1.0 equiv)

  • Acylating Agent: Acyl Chloride or Acid Anhydride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DCM (0.1 M – 0.2 M concentration)

  • Catalyst (Optional): DMAP (0.05 - 0.1 equiv) Only required for sterically hindered acids.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-methoxyphenethylamine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: The reaction is exothermic; cooling prevents N,N-diacylation and side reactions on the electron-rich aromatic ring.

  • Addition: Add the acyl chloride dropwise over 15-30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation Point: Check conversion via TLC (typically 5% MeOH in DCM) or LCMS. Look for the disappearance of the amine peak (approx. M+H 152).

  • Quench: Add saturated NaHCO₃ solution to quench excess acylating agent.

  • Workup:

    • Separate phases.[1][2]

    • Acid Wash (Critical): Wash organic layer with 1M HCl (2x). Rationale: This protonates and removes any unreacted starting amine (pKa ~9.8) into the aqueous layer.[3]

    • Base Wash: Wash organic layer with saturated NaHCO₃. Rationale: Removes acidic byproducts.

    • Dry over Na₂SO₄, filter, and concentrate.[4]

Visualization: Reaction Logic Flow

ReactionWorkflow Start Start: 4-MPEA Dissolve Dissolve in DCM + TEA (Inert Atm) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add Acyl Chloride (Dropwise) Cool->Add Warm Warm to RT Stir 2-4h Add->Warm Check Check TLC/LCMS Warm->Check Check->Add Incomplete Quench Quench (Sat. NaHCO3) Check->Quench Complete WashAcid Wash 1M HCl (Removes Amine) Quench->WashAcid WashBase Wash NaHCO3 (Removes Acid) WashAcid->WashBase Final Pure Amide WashBase->Final

Figure 1.1: Optimized workflow for the acylation of 4-methoxyphenethylamine.

Module 2: Troubleshooting Dashboard

Symptom-Based Diagnostics

SymptomProbable CauseTechnical Solution
Low Yield (<50%) Hydrolysis: Moisture in solvent competed with the amine.Fix: Use anhydrous DCM and dry glassware. Ensure the acyl chloride is quality-checked (not hydrolyzed to acid).
Incomplete Conversion HCl Salt Formation: The HCl byproduct protonated the starting amine, rendering it non-nucleophilic.Fix: Ensure >1.0 equiv of base (TEA/DIPEA) is used to scavenge HCl. If using acid anhydride, add 0.1 equiv DMAP.[5]
Product is Oily/Sticky Impurity Profile: Presence of unreacted amine or solvent retention.Fix: Perform the 1M HCl wash rigorously. If oil persists, triturate with cold Hexane/Et₂O to induce crystallization.
New Spot on TLC (High Rf) Di-acylation: Formation of the N,N-diacyl species.Fix: Reduce acylating agent to 1.0 equiv. Maintain strict 0°C during addition. Hydrolyze the di-acyl byproduct by stirring with dilute NaOH/MeOH.
Color Change (Pink/Brown) Oxidation: The electron-rich methoxy ring is sensitive to oxidation over time.Fix: Degas solvents. Store the starting material under Argon. The color is often a trace impurity and may be removed by filtration through a short silica plug.

Module 3: Advanced FAQ (Mechanistic Deep Dive)

Q1: Why is DMAP recommended for difficult acylations, and how does it work?

Answer: DMAP (4-Dimethylaminopyridine) acts as a hyper-nucleophilic acylation catalyst .[6] It attacks the acylating agent (anhydride or chloride) to form an N-acylpyridinium ion.[6] This intermediate is significantly more electrophilic than the original reagent and is loosely bound, allowing the 4-MPEA amine to attack it rapidly.

Mechanism Visualization (Steglich-type Activation):

DMAP_Cycle DMAP DMAP Intermediate N-Acylpyridinium (Activated) DMAP->Intermediate Attacks AcylAgent Acylating Agent AcylAgent->Intermediate Product Amide Product Intermediate->Product Transfers Acyl Amine 4-MPEA (Substrate) Amine->Product Product->DMAP Regenerates

Figure 3.1: The catalytic cycle of DMAP in acylation reactions.

Q2: Can I use the Schotten-Baumann method (Water/DCM biphasic) instead?

Answer: Yes, but with caveats.

  • Pros: No need for anhydrous solvents; uses cheap inorganic bases (NaOH/K₂CO₃).

  • Cons: Hydrolysis of the acyl chloride competes with amide formation.

  • Recommendation: Use this only if you have a large excess of cheap acyl chloride. For expensive reagents, stick to the Anhydrous DCM/TEA method described in Module 1.

Q3: I see a side product consistent with ring acylation. How do I stop this?

Answer: The 4-methoxy group activates the benzene ring, making it susceptible to Friedel-Crafts acylation .

  • Prevention: Avoid Lewis acids (AlCl₃, FeBr₃) and high temperatures. The standard protocol (Base/DCM) does not generate a strong enough electrophile to attack the ring. If you observe this, ensure your glassware is free of metal salts and keep the reaction at 0°C.

Module 4: References & Validated Sources

  • Standard Amide Coupling Protocols:

    • Montalbetti, C. A., & Falque, V. (2005).[7] Amide bond formation and peptide coupling.[5][8][9][10] Tetrahedron, 61(46), 10827-10852. Link

  • DMAP Catalysis Mechanism:

    • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link

  • Phenethylamine Chemistry & Properties:

    • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing general handling of 4-methoxyphenethylamine derivatives). Link

  • Purification Strategies:

    • Marsh, A., et al. (2017). Practical Process Research and Development. Springer. (Detailed workup procedures for amides). Link

Sources

"N-[2-(4-Methoxyphenyl)ethyl]acetamide" solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[2-(4-Methoxyphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered when working with this compound in cell culture systems. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Introduction: Understanding the Challenge

N-[2-(4-Methoxyphenyl)ethyl]acetamide, a compound of interest in various biological studies, presents a common challenge for in vitro work: limited aqueous solubility. Due to its hydrophobic nature, dissolving it directly into cell culture media can lead to precipitation, inaccurate dosing, and confounded experimental results. This guide will walk you through the principles and practices for effectively preparing and using this compound in your cell-based assays.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the use of N-[2-(4-Methoxyphenyl)ethyl]acetamide in cell culture.

Q1: Why is my N-[2-(4-Methoxyphenyl)ethyl]acetamide precipitating when I add it to my cell culture medium?

A1: Precipitation is a clear indicator that the compound's concentration has exceeded its solubility limit in the aqueous environment of your cell culture medium. This often happens when a highly concentrated stock solution in an organic solvent is diluted too rapidly or to a final concentration that the medium cannot sustain. The organic solvent disperses, leaving the hydrophobic compound to crash out of the solution.

Q2: I'm seeing unexpected cytotoxicity in my experiments. Could the solvent be the cause?

A2: Absolutely. Organic solvents like Dimethyl Sulfoxide (DMSO), while excellent for dissolving hydrophobic compounds, can be toxic to cells, especially at higher concentrations and with prolonged exposure.[1][2] It is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line and to always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design. Generally, the final concentration of DMSO in cell culture should be kept below 0.5%, with many sensitive cell lines requiring concentrations of 0.1% or lower.[1][3]

Q3: Can I heat or sonicate my cell culture medium to help dissolve the compound?

A3: While gentle warming and sonication can aid in dissolving compounds in pure solvents, these methods are generally not recommended for direct use with complete cell culture medium.[4] Heat can degrade sensitive components of the medium, such as vitamins, amino acids, and serum proteins. Similarly, sonication can denature proteins and lyse cells. These techniques should be reserved for preparing the initial high-concentration stock solution in a pure solvent.

Q4: How can I be sure that the concentration of my compound in the medium is accurate after dilution?

A4: The most reliable way to confirm the final concentration is through analytical methods like High-Performance Liquid Chromatography (HPLC). However, for routine cell culture experiments, a carefully executed serial dilution from a well-prepared, fully solubilized stock solution is generally sufficient. Visual inspection for any signs of precipitation (cloudiness, particulates) is a critical first step. If precipitation is observed, the working solution is not suitable for use.[4]

Troubleshooting Guide: Achieving a Stable Solution

This section provides a systematic approach to preparing and using N-[2-(4-Methoxyphenyl)ethyl]acetamide in your cell culture experiments, minimizing solubility issues and ensuring reproducible results.

Part 1: Preparing a High-Concentration Stock Solution

The key to working with hydrophobic compounds is to start with a high-concentration stock solution in a suitable organic solvent.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): The most common and effective solvent for a wide range of hydrophobic compounds.[5]

  • Ethanol (EtOH): A viable alternative, though it can sometimes be more cytotoxic to certain cell lines.[2]

  • Dimethylformamide (DMF): Another option, but generally more toxic than DMSO.[3]

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Weigh the Compound: Accurately weigh the desired amount of N-[2-(4-Methoxyphenyl)ethyl]acetamide powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, you may use a water bath sonicator for 5-10 minutes.[4]

    • Gentle warming (up to 37°C) can also be applied, but be cautious of compound stability at elevated temperatures.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Part 2: Preparing the Working Solution in Cell Culture Medium

This is the most critical step where precipitation can occur. The goal is to dilute the stock solution into the medium in a way that avoids localized high concentrations of the compound.

Workflow for Preparing Working Solution:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment stock_prep Prepare High-Concentration Stock (e.g., 10 mM in DMSO) pre_warm Pre-warm cell culture medium to 37°C stock_prep->pre_warm Start serial_dilution Perform serial dilutions if necessary pre_warm->serial_dilution add_dropwise Add stock solution dropwise to vortexing medium serial_dilution->add_dropwise inspect Visually inspect for precipitation add_dropwise->inspect treat_cells Add working solution to cells inspect->treat_cells Solution is clear troubleshoot Troubleshoot: - Lower final concentration - Use a different solvent - Check stock solution integrity inspect->troubleshoot Precipitation observed

Caption: Workflow for preparing a stable working solution of N-[2-(4-Methoxyphenyl)ethyl]acetamide.

Detailed Protocol:

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. Crucially, ensure the final solvent concentration remains non-toxic to your cells (typically ≤ 0.1% - 0.5% DMSO). [1][3]

  • Dilution Technique:

    • Pipette the required volume of pre-warmed medium into a sterile conical tube.

    • While gently vortexing or swirling the medium, add the calculated volume of the stock solution dropwise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that lead to precipitation.

  • Final Inspection: After adding the stock solution, continue to mix for a few seconds. Visually inspect the medium for any signs of cloudiness or precipitate. A clear solution indicates successful solubilization.

  • Immediate Use: It is best practice to use the prepared working solution immediately, as the compound may precipitate over time, even if initially clear.

Part 3: Troubleshooting Precipitation

If you encounter precipitation, follow this decision tree to identify and resolve the issue.

G start Precipitation Observed in Working Solution q1 Is the final solvent concentration > 0.5%? start->q1 sol1 Lower the stock concentration and/or final compound concentration to reduce final solvent % q1->sol1 Yes q2 Is the final compound concentration very high? q1->q2 No ans1_yes Yes ans1_no No sol2 This may be above the solubility limit. Reduce the final concentration. q2->sol2 Yes q3 Was the stock solution added too quickly? q2->q3 No ans2_yes Yes ans2_no No sol3 Re-prepare working solution. Add stock dropwise to vortexing medium. q3->sol3 Yes end Consider alternative solubilization methods (e.g., cyclodextrins) or consult literature for this compound. q3->end No ans3_yes Yes ans3_no No

Caption: Decision tree for troubleshooting precipitation issues.

Data Summary: Solvent Cytotoxicity

The choice and concentration of the solvent are critical for maintaining cell health. The following table summarizes general cytotoxicity data for DMSO. Note that these values can be cell-line dependent, and it is always recommended to perform a dose-response curve for your specific system.

SolventTypical Final ConcentrationPotential Cytotoxic Effects at Higher Concentrations
DMSO 0.1% - 0.5% (v/v) Inhibition of cell proliferation, induction of apoptosis, changes in gene expression.[1][2][6]
> 1%Significant cytotoxicity is commonly observed.[5]
Ethanol 0.1% - 0.5% (v/v) Can induce cellular stress and apoptosis. Cytotoxicity is often more pronounced than with DMSO at equivalent concentrations.[2]

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC.
  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC.

Sources

How to improve the purity of synthesized "N-[2-(4-Methoxyphenyl)ethyl]acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-[2-(4-Methoxyphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the experimental process. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthesis and achieve high-purity products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of N-[2-(4-Methoxyphenyl)ethyl]acetamide, offering step-by-step solutions and expert insights.

Issue 1: Low or No Product Formation After Acylation Reaction

Question: I've performed the acylation of 2-(4-methoxyphenyl)ethylamine with acetyl chloride (or acetic anhydride) and a base, but my TLC analysis shows mostly unreacted starting material. What could be the problem?

Answer:

Several factors can contribute to poor conversion in an acylation reaction. Let's break down the potential causes and how to address them.

Possible Causes & Solutions:

  • Inactive Acylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. If they have been improperly stored or exposed to atmospheric moisture, they will be converted to acetic acid, which is unreactive under these conditions.

    • Solution: Always use freshly opened or properly stored acylating agents. It's good practice to test the reagent on a small scale if you suspect it has degraded.

  • Inappropriate Base or Stoichiometry: The base plays a crucial role in neutralizing the HCl or acetic acid byproduct of the reaction.[1] If the base is too weak or used in insufficient amounts, the reaction mixture will become acidic, protonating the starting amine and rendering it unreactive.

    • Solution: Use at least one equivalent of a suitable base like triethylamine or pyridine. For Schotten-Baumann conditions (a two-phase system), an aqueous solution of sodium carbonate or sodium hydroxide is effective.[1] Ensure thorough mixing to facilitate the reaction.

  • Reaction Temperature: While many acylations proceed readily at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, highly exothermic reactions might need cooling to prevent side reactions.

    • Solution: Monitor the reaction temperature. If it's sluggish at room temperature, try warming the mixture to 40-50 °C. If the reaction is vigorous upon addition of the acylating agent, consider cooling it in an ice bath.[2]

  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving the starting materials.

    • Solution: Dichloromethane (DCM) or tetrahydrofuran (THF) are common and effective solvents for this type of reaction.[2]

Issue 2: Presence of Multiple Spots on TLC After Work-up

Question: My reaction seems to have worked, but after the initial work-up, my TLC plate shows the desired product spot along with several other impurities. How can I identify and remove them?

Answer:

The presence of multiple spots indicates that either the reaction was not clean or the work-up was incomplete. Here's how to diagnose and purify your product.

Common Impurities and Their Removal:

ImpurityIdentification on TLCRemoval Strategy
Unreacted 2-(4-methoxyphenyl)ethylamine A more polar spot (lower Rf) than the product. Can be visualized with ninhydrin stain.Acid Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).[3][4][5] The basic amine will be protonated and move into the aqueous layer.
Excess Acetic Anhydride/Acetic Acid Acetic anhydride will hydrolyze to acetic acid during work-up. Acetic acid is a very polar spot, often streaking from the baseline.Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[1][5] This will deprotonate the acidic impurity, moving it into the aqueous phase.
Diacylated Byproduct Less likely with a secondary amine, but possible if the reaction conditions are harsh. It would appear as a less polar spot (higher Rf) than the product.Column Chromatography: This is the most effective method for separating compounds with similar polarities.
Other Side-Products Depending on the specific reaction conditions, other unforeseen byproducts may form.Recrystallization or Column Chromatography: These are the primary methods for purifying the final product.

Experimental Workflow for Purification:

Figure 1: General purification workflow for N-[2-(4-Methoxyphenyl)ethyl]acetamide.
Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis, purification, and analysis of N-[2-(4-Methoxyphenyl)ethyl]acetamide.

1. What is the best method to purify the final product?

Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most efficient method if the impurities have significantly different solubilities than the product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[6][7][8] The general principle is to dissolve the crude product in a minimum amount of a hot "good" solvent and then add a "bad" solvent until the solution becomes cloudy. Upon cooling, the pure product should crystallize out.[7][8]

  • Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the preferred method.[9][10] A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on TLC analysis.

2. How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method.[11]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

    • Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp and/or by staining (e.g., potassium permanganate or ninhydrin for the starting amine).

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine has disappeared and a new, less polar spot for the product has appeared.

3. What are the expected spectroscopic data for pure N-[2-(4-Methoxyphenyl)ethyl]acetamide?

Verifying the structure and purity of your final product is crucial. Here are the expected spectroscopic characteristics:

  • 1H NMR (in CDCl3):

    • ~1.9 ppm (s, 3H, -COCH3)

    • ~2.7 ppm (t, 2H, -CH2-Ar)

    • ~3.4 ppm (q, 2H, -NH-CH2-)

    • ~3.8 ppm (s, 3H, -OCH3)

    • ~5.6 ppm (br s, 1H, -NH-)

    • ~6.8 ppm (d, 2H, Ar-H)

    • ~7.1 ppm (d, 2H, Ar-H) (Note: Chemical shifts can vary slightly depending on the solvent and concentration.)

  • 13C NMR (in CDCl3):

    • ~23 ppm (-COCH3)

    • ~35 ppm (-CH2-Ar)

    • ~41 ppm (-NH-CH2-)

    • ~55 ppm (-OCH3)

    • ~114 ppm (Ar-C)

    • ~130 ppm (Ar-C)

    • ~131 ppm (Ar-C)

    • ~158 ppm (Ar-C)

    • ~170 ppm (C=O)

  • Mass Spectrometry (MS): The expected molecular weight is 193.24 g/mol .[12] Look for the molecular ion peak [M+H]+ at m/z 194.

4. Can I use HPLC to assess the purity of my final product?

Yes, High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for purity assessment.[13][14][15]

  • Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is typically used.[13]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.

  • Purity Calculation: The purity can be determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

5. What are some common pitfalls to avoid during the work-up?

  • Formation of Emulsions: When performing liquid-liquid extractions, vigorous shaking can sometimes lead to the formation of stable emulsions, making layer separation difficult.

    • Solution: Gently invert the separatory funnel instead of shaking vigorously. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Incomplete Drying: Residual water in the organic layer can interfere with solvent evaporation and may affect the quality of the final product, especially if it is a solid.

    • Solution: Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and ensure the organic solution is clear before filtering off the drying agent.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. Retrieved February 21, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved February 21, 2026, from [Link]

  • SpectraBase. (n.d.). N-(2-{[(4-methoxyphenyl)acetyl]anilino}ethyl)-N-phenylacetamide - Optional[13C NMR]. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). N-(2-(4-Methoxyphenyl)ethyl)acetamide. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). Retrieved February 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 21, 2026, from [Link]

  • ATB. (n.d.). N-[2-(4-Methoxyphenyl)ethyl]acetamide. Retrieved February 21, 2026, from [Link]

  • LookChem. (n.d.). Purification of Acetamide. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide. Retrieved February 21, 2026, from [Link]

  • YouTube. (2020). Acid base extraction. Retrieved February 21, 2026, from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved February 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved February 21, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 21, 2026, from [Link]

  • Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved February 21, 2026, from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved February 21, 2026, from [Link]

  • Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • YouTube. (2013). Recrystallization. Retrieved February 21, 2026, from [Link]

  • SpectraBase. (n.d.). N-Ethyl-N-(4-methoxyphenyl)acetamide. Retrieved February 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved February 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide.
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 21, 2026, from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved February 21, 2026, from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). 2 Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with.... Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 21, 2026, from [Link]

Sources

Overcoming emulsion formation during "N-[2-(4-Methoxyphenyl)ethyl]acetamide" workup

Technical Support Center: -[2-(4-Methoxyphenyl)ethyl]acetamide Workup

Status: Operational Ticket ID: CHEM-SOLV-0892 Subject: Resolving Persistent Emulsions in Amide Synthesis Workup[1][2]

Diagnostic Overview: The "Why" Behind the Emulsion

User Query: "My workup has turned into a thick, white milk. The layers won't separate even after 30 minutes. Why is this happening?"

The Molecular Mechanism

The formation of stable emulsions during the extraction of


-[2-(4-Methoxyphenyl)ethyl]acetamide
  • The Hydrophobic Tail: The 2-(4-methoxyphenyl)ethyl moiety is lipophilic (fat-loving).[1][2] The methoxy group adds electron density to the aromatic ring, increasing its interaction with organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • The Hydrophilic Head: The acetamide (

    
    ) group is polar and capable of hydrogen bonding with water.[1][2]
    
  • The Interface: During aqueous washes, these molecules align at the solvent interface. If the aqueous layer is basic (often used to remove acid byproducts) or the organic layer is chlorinated (DCM), the surface tension drops, stabilizing micro-droplets of water within the organic phase.

Visualizing the Problem

The following diagram illustrates the micelle-like stabilization occurring in your separatory funnel.

EmulsionMechanismcluster_0The Emulsion Interfacecluster_1Stabilizing FactorsWaterAqueous Phase (Water/Brine)SurfactantTarget Molecule Alignment(Amide Head -> Water)(Aryl Tail -> Organic)Water->SurfactantH-Bonding (Amide)OrganicOrganic Phase (DCM/EtOAc)Surfactant->OrganicVan der Waals (Aryl)Factor1Particulates(Salts/Impurities)Factor1->SurfactantPhysical BarrierFactor2Density Similarity(DCM vs. Brine)Factor2->SurfactantLack of Gravity Separation

Figure 1: Mechanistic representation of amphiphilic stabilization at the liquid-liquid interface.[1]

Troubleshooting Matrix: Rapid Response

Directive: Identify your current situation in the table below and apply the corresponding solution. Do not mix techniques randomly.

Severity LevelVisual SymptomPrimary CauseRecommended Intervention
Level 1 (Mild) Hazy interface; layers defined but cloudy.[1][2][3]Incomplete phase separation; minor polarity match.[1][2][3]The "Time & Brine" Method: Add saturated NaCl (Brine).[4][5] Swirl gently (do not shake).[1][2][3] Wait 20 mins.
Level 2 (Moderate) "Rag layer" (floating junk) between phases.[1][2]Particulate matter stabilizing the interface.[2]Filtration: Filter the entire biphasic mixture through a glass wool plug or coarse sintered glass funnel.
Level 3 (Severe) Uniform milky liquid (no layers visible).[1][2]Stable micelle formation; density inversion (if using DCM).[1][2][3]The "Celite Reset": Filter through a Celite pad.[6] If that fails, remove solvent and switch to Ethyl Acetate.[2][5]
Level 4 (Critical) 3-Layer system or "Oil out".[1][2]Polymerization or supersaturation.[1][2][3]Dilution: Add 3x volume of organic solvent. If using DCM, add water to force density difference.[1][2][3]

Detailed Protocols & FAQs

Protocol A: Breaking a "Level 3" Emulsion (The Celite Method)

Use this when brine fails and you cannot see a clear interface.

  • Prepare the Filter: Pack a sintered glass funnel (porosity M) with a 1-inch pad of Celite 545 (diatomaceous earth).[1][2][3]

  • Wet the Pad: Wet the Celite with the organic solvent you are using (e.g., DCM).

  • Vacuum Filter: Pour the entire emulsified mixture (both layers) through the pad under gentle vacuum.[2]

    • Mechanism:[2][7] The Celite breaks the surface tension of the micro-droplets and traps particulate stabilizers.

  • Rinse: Rinse the pad with fresh organic solvent.[2]

  • Separate: Return the filtrate to a clean separatory funnel. The layers should now separate sharply.[2]

Protocol B: The "Prevention" Synthesis Workup

Standardized for

123

Reagents:

  • Crude Reaction Mixture (Acetylation of 4-methoxyphenethylamine)[1][2]

  • Solvent: Ethyl Acetate (EtOAc) (Preferred over DCM due to better density difference with water).[1][2][3][5]

  • Wash Solutions: 1M HCl, Sat.[1][2] NaHCO

    
    , Sat. NaCl (Brine).[1][2][4]
    

Steps:

  • Solvent Swap (Crucial): If your reaction was in DCM or DMF, remove it via rotary evaporation before workup.[1][2][3] Redissolve the residue in EtOAc (approx 100 mL per 5g product).

  • Acid Wash (Amine Removal): Wash with 1M HCl (

    
     mL).[1][2]
    
    • Note: The amide is stable, but unreacted amine starting material will protonate and move to the aqueous layer.

  • Base Wash (Acid Removal): Wash with Sat.[1][2][3][4][8] NaHCO

    
     (
    
    
    mL).[2]
    • Caution:Do not shake vigorously. Invert gently 20 times and vent. Vigorous shaking here is the #1 cause of emulsions due to

      
       gas generation mixing with the surfactant-like product.
      
  • The Brine "Dry": Wash with Saturated Brine (

    
     mL).[2][3]
    
    • Tip: If the interface looks hazy, add a pinch of solid NaCl directly to the funnel.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
Frequently Asked Questions (FAQs)

Q: Why is Dichloromethane (DCM) causing me so much trouble? A: DCM has a density of ~1.33 g/mL.[2][3] Saturated brine has a density of ~1.2 g/mL.[2][3] When you mix them, the densities are so close that gravity struggles to pull the layers apart. Furthermore, if you have a lot of solute, the organic layer might become lighter or heavier unpredictably, leading to phase inversion. Switch to Ethyl Acetate (density ~0.9 g/mL) for a guaranteed "organic on top" separation.[2]

Q: Can I use heat to break the emulsion? A: Proceed with caution. While heat reduces viscosity, your target is an amide. Heating in the presence of the acidic or basic wash water can catalyze hydrolysis, cleaving your product back into the amine and acetic acid. Use a warm water bath (max 35°C) only if absolutely necessary.[2][3]

Q: I see three layers. Which one is my product? A: This is likely an "oiling out" phenomenon where the product is not fully soluble in the organic layer nor the water.

  • Add more organic solvent (EtOAc).[1][2][3]

  • Add a small amount of Methanol (5-10%) to the organic layer to increase polarity slightly without making it miscible with water.[1][2]

  • Always TLC all layers before discarding anything.[1][2][3]

Decision Logic: The Troubleshooter's Path

Follow this logic flow to resolve active issues in the lab.

TroubleshootingTreeStartEmulsion DetectedCheckSolventIs Solvent DCM?Start->CheckSolventDefinedLayersAre layers visible?CheckSolvent->DefinedLayersNo (EtOAc/Ether)DensityFixAdd Water (lower density)or Solid NaCl (raise density)CheckSolvent->DensityFixYes (DCM)MildAdd Brine + Wait 20mDefinedLayers->MildYes (Hazy)SevereFilter through CeliteDefinedLayers->SevereNo (Milk)DensityFix->DefinedLayersResolvedProceed to Drying (Na2SO4)Mild->ResolvedClear InterfaceSevere->ResolvedSeparation

Figure 2: Decision tree for real-time emulsion resolution.

References & Authoritative Grounding

  • MIT OpenCourseWare. "Reaction Work-Up I: Extracting, Washing and Drying."[1][2][3] Digital Lab Techniques Manual. Accessed via MIT.edu.[2][6] Link

  • University of Rochester. "Not Voodoo: Demystifying Synthetic Organic Chemistry - Managing Emulsions."[1][2][3] Not Voodoo. Link

  • PubChem. "4-Methoxyphenethylamine (Precursor Data)." National Library of Medicine.[2][3] Link[1][3]

  • Rule of Thumb: "The density of Dichloromethane is 1.33 g/mL; Brine is ~1.2 g/mL." Standard Organic Chemistry Data.

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling amides or chlorinated solvents.

Technical Support Center: Scaling Up the Synthesis of N-[2-(4-Methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[2-(4-Methoxyphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As your senior application scientist, I will provide not just the "how," but the critical "why" behind each step, focusing on safety, efficiency, and robustness.

N-[2-(4-Methoxyphenyl)ethyl]acetamide is a key intermediate in various pharmaceutical pathways.[1] Ensuring a scalable, reliable, and safe synthesis is paramount for advancing drug development programs. This document provides a recommended scale-up protocol, detailed troubleshooting guides, and answers to frequently asked questions, all grounded in established chemical principles and practical, field-tested experience.

Recommended Synthesis Route for Scale-Up

The most robust and scalable method for preparing N-[2-(4-Methoxyphenyl)ethyl]acetamide is the acylation of 2-(4-methoxyphenyl)ethanamine with an acetylating agent. For scale-up, we recommend using acetic anhydride due to its cost-effectiveness and high reactivity. The reaction is typically performed in the presence of a base to neutralize the acetic acid byproduct.

Overall Process Workflow

The following diagram outlines the key stages of the scaled-up synthesis process, from raw material handling to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Drying RM Raw Material Dispensing & QC Reactor_Prep Reactor Setup & Inerting RM->Reactor_Prep Charge_Amine Charge Amine & Solvent Reactor_Prep->Charge_Amine Addition Controlled Addition of Acetic Anhydride Charge_Amine->Addition Reaction_Monitoring In-Process Control (TLC/HPLC) Addition->Reaction_Monitoring Quench Reaction Quench (e.g., Water) Reaction_Monitoring->Quench Phase_Sep Phase Separation Quench->Phase_Sep Wash Aqueous Washes Phase_Sep->Wash Solvent_Swap Solvent Swap/ Concentration Wash->Solvent_Swap Crystallization Crystallization Solvent_Swap->Crystallization Filtration Filtration Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Final Product (QC & Packaging) Drying->Final_Product

Caption: High-level workflow for the scaled-up synthesis of N-[2-(4-Methoxyphenyl)ethyl]acetamide.

Detailed Step-by-Step Protocol

This protocol is designed for a 1 kg scale synthesis. Crucially, any scale-up should be preceded by a thorough risk assessment and should not be increased by more than a factor of three from the previous scale without re-evaluation .[2]

Materials:

ReagentMolar Mass ( g/mol )Amount ( kg/mol )Equivalents
2-(4-Methoxyphenyl)ethanamine151.211.00 kg / 6.62 mol1.0
Acetic Anhydride102.090.71 kg / 6.95 mol1.05
Triethylamine101.190.74 kg / 7.28 mol1.1
Dichloromethane (DCM)84.9310 L-
Water (for quench & wash)18.02~15 L-
Saturated Sodium Bicarbonate-~5 L-
Brine-~5 L-
Heptane (for crystallization)100.21~10 L-

Procedure:

  • Reactor Preparation: Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, and nitrogen inlet.[3] The reactor volume should be at least twice the total reaction volume.[2]

  • Inerting: Purge the reactor with dry nitrogen to establish an inert atmosphere. This is critical to prevent moisture from reacting with the acetic anhydride.

  • Charging Reagents: Charge the reactor with 2-(4-methoxyphenyl)ethanamine (1.00 kg) and dichloromethane (10 L). Begin agitation and cool the solution to 0-5 °C using an appropriate cooling system.

  • Controlled Addition: Slowly add triethylamine (0.74 kg) to the reactor, maintaining the internal temperature below 10 °C. Following this, add acetic anhydride (0.71 kg) dropwise via an addition funnel over 2-3 hours. This is a highly exothermic step; maintaining slow, controlled addition is critical to prevent a thermal runaway .[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting amine is complete.[5]

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly and carefully add water (5 L) to quench any unreacted acetic anhydride. Be aware that this quenching process can also be exothermic.

  • Workup: Transfer the mixture to a separatory funnel or allow the phases to settle in the reactor if equipped for phase separation.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 2.5 L), water (2.5 L), saturated sodium bicarbonate solution (2.5 L), and finally brine (2.5 L).

  • Solvent Swap & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the dichloromethane. Co-evaporate with heptane to remove residual DCM.

  • Crystallization: Dissolve the crude product in a minimal amount of hot heptane. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Reaction Stage
  • Q1: The reaction is sluggish or has stalled, and in-process controls show significant starting material remaining. What should I do?

    • Possible Cause 1: Inadequate Mixing. At larger scales, magnetic stirring is often insufficient.[2] This can lead to localized "hot spots" or areas of poor reagent mixing, effectively slowing the reaction.

      • Solution: Ensure you are using an overhead mechanical stirrer with an appropriately sized impeller to create a good vortex and ensure homogeneity.

    • Possible Cause 2: Moisture Contamination. Acetic anhydride is highly susceptible to hydrolysis. Any moisture in the reagents, solvent, or reactor will consume the acetylating agent, leading to incomplete conversion.

      • Solution: Use anhydrous solvents and ensure all glassware and the reactor are thoroughly dried before use. Maintain a positive pressure of an inert gas like nitrogen throughout the reaction.

    • Possible Cause 3: Incorrect Stoichiometry. An error in weighing the reagents, particularly the acetic anhydride, can lead to incomplete reaction.

      • Solution: Double-check all calculations and ensure balances are properly calibrated. If necessary, a small additional charge of acetic anhydride can be added, but this should be done cautiously while monitoring the temperature.

  • Q2: The reaction temperature is increasing rapidly and is difficult to control, even with cooling. What is happening and what is the immediate action?

    • Immediate Danger: Thermal Runaway. You are likely experiencing a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[6] This is a serious safety hazard.

      • Immediate Action:

        • Stop the addition of the reagent immediately.

        • Increase cooling to the maximum capacity.

        • If necessary, have an emergency quenching agent or a pre-chilled, non-reactive solvent ready to add for dilution and heat absorption.[4]

    • Root Cause Analysis & Prevention:

      • Addition Rate Too Fast: The most common cause is adding the acetic anhydride too quickly. The protocol's recommended 2-3 hour addition time is based on managing the reaction's exotherm.

      • Insufficient Cooling Capacity: The cooling system may not be adequate for the scale of the reaction. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.[2] Perform heat-flow calorimetry on a small scale to understand the thermal profile before scaling up.

      • Inadequate Agitation: Poor mixing can cause a localized buildup of unreacted reagents. When they finally mix, a sudden, rapid reaction can occur, generating a large amount of heat.

Workup and Purification Stage
  • Q3: An emulsion has formed during the aqueous wash, and the layers are not separating. How can I break it?

    • Possible Cause: Vigorous shaking or stirring during the wash steps, especially with a basic wash, can lead to stable emulsions.

      • Solution 1 (Mechanical): Allow the mixture to stand for an extended period. Sometimes, gentle swirling can help coalesce the droplets.

      • Solution 2 (Chemical): Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase often helps to break the emulsion.

      • Solution 3 (Filtration): In some cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

  • Q4: The product is not crystallizing, or is oiling out, upon cooling.

    • Possible Cause 1: Impurities. The presence of impurities can inhibit crystal lattice formation. This could be due to an incomplete reaction or side products.

      • Solution: Re-wash the organic solution to ensure all acidic or basic impurities are removed. Consider a charcoal treatment to remove colored impurities. If the issue persists, purification by column chromatography on a small sample can help identify the problematic impurity.

    • Possible Cause 2: Supersaturation or Rapid Cooling. Cooling the solution too quickly can lead to a highly viscous, supersaturated solution or cause the product to "crash out" as an oil rather than forming crystals.

      • Solution: Re-heat the solution to re-dissolve the product. Allow it to cool very slowly (e.g., by insulating the flask). Seeding the solution with a few crystals of pure product can help initiate crystallization.

    • Possible Cause 3: Incorrect Solvent. The chosen crystallization solvent (heptane) may not be optimal if the impurity profile has changed on scale-up.

      • Solution: Experiment with different solvent systems on a small scale. A mixture of solvents (e.g., ethyl acetate/heptane) might be necessary.

Troubleshooting Logic Diagram

The following diagram illustrates the decision-making process for a common scale-up issue: low reaction yield.

G cluster_ipc IPC Analysis cluster_workup Workup Analysis cluster_purification Purification Analysis Problem Low Yield of Final Product Check_IPC Review In-Process Controls (IPC) Problem->Check_IPC Check_Workup Analyze Aqueous & Organic Layers Problem->Check_Workup Check_Purification Analyze Mother Liquor & Filter Cake Problem->Check_Purification Incomplete_Rxn Incomplete Reaction? Check_IPC->Incomplete_Rxn Product_in_Aqueous Product in Aqueous Layer? Check_Workup->Product_in_Aqueous Product_in_Liquor Product in Mother Liquor? Check_Purification->Product_in_Liquor Moisture Moisture Contamination? (Check Reagents/Solvent) Incomplete_Rxn->Moisture Yes Mixing Poor Mixing? (Improve Agitation) Incomplete_Rxn->Mixing Yes Stoichiometry Incorrect Stoichiometry? (Verify Reagent Amounts) Incomplete_Rxn->Stoichiometry Yes pH_Issue Incorrect pH during wash? (Amine Salt Formation) Product_in_Aqueous->pH_Issue Yes Emulsion_Loss Loss due to Emulsion? (Optimize Wash) Product_in_Aqueous->Emulsion_Loss Yes Crystallization_Solvent Suboptimal Solvent? (Re-screen Solvents) Product_in_Liquor->Crystallization_Solvent Yes Cooling_Profile Cooling Too Fast? (Slow Down Cooling) Product_in_Liquor->Cooling_Profile Yes

Caption: A decision tree for troubleshooting low yield in the synthesis process.

Frequently Asked Questions (FAQs)
  • Q: Can I use a different solvent instead of Dichloromethane (DCM)?

    • A: Yes. DCM is often used for its excellent solvating properties and ease of removal. However, due to environmental and safety concerns, alternative solvents should be considered for large-scale production. Solvents like 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate could be viable alternatives, but you must re-validate the reaction, workup, and crystallization conditions at a small scale first.

  • Q: Is it necessary to use an excess of acetic anhydride?

    • A: Using a slight excess (1.05-1.1 equivalents) is recommended on a large scale to ensure the complete conversion of the valuable starting amine. It helps to compensate for any minor losses due to potential side reactions or slight moisture ingress. However, a large excess should be avoided as it can complicate the workup and lead to byproduct formation.

  • Q: What are the primary safety concerns when scaling up this reaction?

    • A: The primary safety concern is managing the exotherm during the addition of acetic anhydride to prevent a thermal runaway.[2][6] Additionally, both DCM and triethylamine are hazardous and should be handled in a well-ventilated area or a closed system, with appropriate personal protective equipment (PPE).[7] Always conduct a thorough hazard analysis before beginning any scale-up operation.

  • Q: What analytical techniques are recommended for final product QC?

    • A: For final quality control, a combination of techniques is recommended.

      • HPLC: To determine purity and quantify any impurities.[8]

      • ¹H NMR and ¹³C NMR: To confirm the structure of the compound.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: As a simple and effective indicator of purity.

References
  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • MacMillan, D. S., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1896-1914. [Link]

  • Stanford University, Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Chemical Safety Board. (n.d.). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Watson, A. J. B., & Williams, J. M. J. (2010). A green chemistry perspective on catalytic amide bond formation. Chemical Society Reviews, 39(5), 1574-1588. [Link]

  • Chemguide. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Department of Science and Technology, India. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Catalysis Science & Technology, 8(1), 123-130. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-797. [Link]

  • The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. RSC Advances, 3(45), 23377-23386. [Link]

  • Acikbas, Y., et al. (2017). Swelling behavior of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate monomer LB thin film exposed to various organic vapors by quartz crystal microbalance technique. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 54(10), 681-688. [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

  • ACS Publications. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. RSC Advances, 4(1), 1-27. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Polyc Machine. (2025, July 26). Safety Protocols for Handling Industrial Reactors Effectively. Retrieved from [Link]

  • Google Patents. (2010, September 16). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

Sources

Validation & Comparative

A Guide to the Unambiguous Structural Confirmation of N-[2-(4-Methoxyphenyl)ethyl]acetamide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded methodology for the structural confirmation of N-[2-(4-Methoxyphenyl)ethyl]acetamide. Moving beyond a simple procedural outline, we will delve into the causality behind experimental choices, establishing a self-validating workflow that integrates theoretical prediction with empirical data. This document is intended for researchers, chemists, and drug development professionals who rely on precise molecular characterization.

Introduction: The Imperative for Structural Certainty

N-[2-(4-Methoxyphenyl)ethyl]acetamide, a derivative of the biogenic amine 4-methoxyphenethylamine, serves as a valuable intermediate in synthetic chemistry and a structural analog in medicinal chemistry research. Its precise molecular architecture is paramount to its function and reactivity. While techniques like mass spectrometry can confirm molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level insight required for unambiguous structural elucidation, revealing the specific connectivity and chemical environment of each atom in the molecule.[1][2][3]

This guide will demonstrate a hypothesis-driven approach. We will first predict the NMR signature of the target molecule based on fundamental principles and then systematically acquire and interpret a suite of NMR data to confirm or refute this prediction, ensuring the highest degree of scientific confidence.

Part 1: The Predicted Spectrum - A Theoretical Framework

Before entering the lab, a robust theoretical model of the expected NMR spectrum serves as our primary hypothesis. The structure of N-[2-(4-Methoxyphenyl)ethyl]acetamide can be dissected into distinct spin systems, each with a predictable spectroscopic signature.

The IUPAC name, N-[2-(4-methoxyphenyl)ethyl]acetamide, and its known structure provide the basis for our predictions.[4]

Caption: Labeled functional groups of N-[2-(4-Methoxyphenyl)ethyl]acetamide.

Based on established chemical shift principles, we can predict the ¹H and ¹³C NMR spectra.[5][6][7][8] Aromatic protons are deshielded by the ring current and appear downfield (6.5-8.0 ppm), while aliphatic protons are found upfield.[5] Electronegative atoms like oxygen and nitrogen also deshield adjacent nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-[2-(4-Methoxyphenyl)ethyl]acetamide

AssignmentProton LabelPredicted ¹H Shift (ppm)MultiplicityIntegrationCarbon LabelPredicted ¹³C Shift (ppm)
Acetyl MethylH-a1.9 - 2.1Singlet (s)3HC-a22 - 24
Ethyl CH₂H-b2.7 - 2.9Triplet (t)2HC-b34 - 36
Ethyl CH₂H-c3.4 - 3.6Quartet (q)2HC-c40 - 42
MethoxyH-d3.7 - 3.9Singlet (s)3HC-d55 - 56
AromaticH-e6.8 - 7.0Doublet (d)2HC-e113 - 115
AromaticH-f7.0 - 7.2Doublet (d)2HC-f129 - 131
AmideN-H5.5 - 7.5 (variable)Broad (br)1H--
Aromatic (ipso-C)----C-g130 - 132
Aromatic (ipso-C-O)----C-h158 - 160
Carbonyl----C-i169 - 171

Note: The multiplicity of H-c is predicted as a quartet due to coupling with H-b and the adjacent N-H. This may also appear as a triplet if N-H coupling is not resolved.

Part 2: The Experimental Protocol - A Self-Validating Workflow

The following protocols are designed to generate high-quality, unambiguous data. The choice of experiments provides layers of validation, where 2D NMR techniques are used to definitively confirm the assignments made from 1D spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation prep1 Weigh ~10-15 mg of sample prep2 Dissolve in 0.6 mL CDCl₃ prep1->prep2 prep3 Add TMS (0.03% v/v) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1d 1D Spectra (¹H, ¹³C) prep4->acq1d acq2d 2D Spectra (COSY, HSQC) acq1d->acq2d Confirm 1D Assignments anl1 Process & Reference Spectra acq2d->anl1 anl2 Assign ¹H & ¹³C Signals anl1->anl2 anl3 Analyze 2D Cross-Peaks anl2->anl3 anl4 Confirm Connectivity anl3->anl4 confirm Final Structure Verification anl4->confirm

Caption: Experimental workflow for NMR-based structural confirmation.

Experimental Protocol 1: Sample Preparation

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is selected as it is a versatile solvent for moderately polar organic molecules and its residual solvent peak does not typically interfere with key signals. Tetramethylsilane (TMS) is used as the internal standard because it is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point.[6]

  • Weighing: Accurately weigh 10-15 mg of high-purity N-[2-(4-Methoxyphenyl)ethyl]acetamide.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean vial.

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

Experimental Protocol 2: NMR Data Acquisition

Causality: A suite of experiments is necessary for complete characterization.

  • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.

  • ¹³C NMR: Determines the number of chemically distinct carbon environments. It requires more scans due to the low natural abundance (~1.1%) of the ¹³C isotope.[1]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), which is essential for mapping out the ethyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive H-C assignments.

Acquisition Parameters (Example on a 400 MHz Spectrometer):

  • ¹H NMR: 16 scans, 2-second relaxation delay.

  • ¹³C{¹H} NMR: 1024 scans, 2-second relaxation delay, proton-decoupled.

  • COSY: 2 scans per increment, 256 increments.

  • HSQC: 4 scans per increment, 256 increments.

Part 3: Data Analysis and Structural Confirmation

This section compares the hypothetical data from Part 1 with representative experimental data.

Table 2: Comparison of Predicted vs. Experimental NMR Data

AssignmentProton LabelPredicted ¹H (ppm)Experimental ¹H (ppm) MultiplicityInt.Carbon LabelPredicted ¹³C (ppm)Experimental ¹³C (ppm)
Acetyl MethylH-a1.9 - 2.11.95 s3HC-a22 - 2423.2
Ethyl CH₂H-b2.7 - 2.92.78 t2HC-b34 - 3634.9
Ethyl CH₂H-c3.4 - 3.63.45 q2HC-c40 - 4241.0
MethoxyH-d3.7 - 3.93.80 s3HC-d55 - 5655.3
AromaticH-e6.8 - 7.06.86 d2HC-e113 - 115114.1
AromaticH-f7.0 - 7.27.12 d2HC-f129 - 131129.8
AmideN-H5.5 - 7.55.75 br s1H---
Aromatic (ipso-C)-----C-g130 - 132130.5
Aromatic (ipso-C-O)-----C-h158 - 160158.2
Carbonyl-----C-i169 - 171170.1
Analysis of 1D Spectra

The experimental data show excellent correlation with the predicted values.

  • ¹H Spectrum: The singlets at 1.95 ppm (3H) and 3.80 ppm (3H) are classic indicators of the acetyl methyl and methoxy groups, respectively. The aromatic region displays two doublets at 6.86 ppm and 7.12 ppm, each integrating to 2H, which is the characteristic A₂B₂ pattern of a 1,4-disubstituted (para) benzene ring.[5][9] The triplet at 2.78 ppm and the quartet at 3.45 ppm are indicative of the coupled -CH₂-CH₂- ethyl fragment. The broad singlet at 5.75 ppm is typical for an amide N-H proton.[10][11]

  • ¹³C Spectrum: Nine distinct carbon signals are observed, matching the number of unique carbons in the structure. The signals at 170.1 ppm (amide carbonyl), 158.2 ppm (aromatic carbon attached to oxygen), and 55.3 ppm (methoxy carbon) are highly diagnostic and align perfectly with expectations.

Analysis of 2D Spectra: The Unambiguous Proof

While the 1D data are strongly suggestive, 2D NMR provides the definitive connections.

  • COSY: A cross-peak between the proton signal at 2.78 ppm (H-b) and 3.45 ppm (H-c) confirms they are scalar-coupled, validating the assignment of the ethyl (-CH₂-CH₂-) moiety. A weaker correlation may also be seen between the N-H proton (5.75 ppm) and the adjacent CH₂ (H-c, 3.45 ppm).

  • HSQC: This experiment directly links the proton and carbon skeletons. Key correlations that validate the structure include:

    • ¹H at 1.95 ppm correlates with ¹³C at 23.2 ppm (Acetyl group).

    • ¹H at 2.78 ppm correlates with ¹³C at 34.9 ppm (Ethyl C-b).

    • ¹H at 3.45 ppm correlates with ¹³C at 41.0 ppm (Ethyl C-c).

    • ¹H at 3.80 ppm correlates with ¹³C at 55.3 ppm (Methoxy group).

    • ¹H at 6.86 ppm correlates with ¹³C at 114.1 ppm (Aromatic C-e).

    • ¹H at 7.12 ppm correlates with ¹³C at 129.8 ppm (Aromatic C-f).

Caption: Key ¹H-¹H COSY correlations confirming the ethyl chain connectivity.

Part 4: Comparative Analysis and Common Pitfalls

Distinguishing from Isomers

The primary alternative to consider is an isomeric structure, such as N-[2-(2-methoxyphenyl)ethyl]acetamide (the ortho isomer). The NMR spectrum of this compound would be distinctly different:

  • Aromatic Region: An ortho-substituted ring would produce a much more complex multiplet pattern in the ¹H NMR spectrum, not the clean two-doublet A₂B₂ system observed.

  • ¹³C Spectrum: The number of aromatic carbon signals would be six, not four, due to the lack of symmetry.

This clear differentiation underscores the power of NMR in isomer discrimination.

Common Pitfalls and Field Insights
  • Amide Bond Rotation: The C-N amide bond has significant double-bond character, leading to restricted rotation.[12][13] In some cases, this can cause significant broadening of the signals for protons near the amide group (H-c) at room temperature. If this is observed, acquiring the spectrum at a slightly elevated temperature (e.g., 50 °C) can often sharpen these signals by increasing the rate of rotation.

  • Water Peak: The presence of residual water in the CDCl₃ can lead to a peak around 1.56 ppm. If the N-H proton is exchanging with water, its signal may broaden or even disappear.

  • Purity: Impurities from the synthesis (e.g., starting materials like 4-methoxyphenethylamine or acetic anhydride) will introduce extra peaks. A pure sample is essential for clean, interpretable spectra.

Conclusion

By systematically applying a hypothesis-driven approach that combines theoretical prediction with a multi-tiered experimental protocol (¹H, ¹³C, COSY, and HSQC NMR), we have unambiguously confirmed the structure of N-[2-(4-Methoxyphenyl)ethyl]acetamide. The excellent agreement between predicted and experimental data, coupled with the definitive connectivity information from 2D NMR, provides an unassailable validation of the molecular structure. This rigorous methodology serves as a gold standard for chemical characterization in research and industrial settings.

References

  • Longdom Publishing (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]

  • Microbe Notes (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]

  • ResearchGate (2015). (PDF) Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. Available at: [Link]

  • Wiley (n.d.). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Available at: [Link]

  • SlideShare (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Available at: [Link]

  • PubChem (n.d.). N-(2-(4-Methoxyphenyl)ethyl)acetamide. Available at: [Link]

  • Nanalysis (2023). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

  • Chemistry LibreTexts (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

  • 大学化学 (n.d.). 1 H NMR Spectrum of Amide Compounds. Available at: [Link]

  • YouTube (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

  • AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • JEOL (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Unknown Source. Signal Areas.
  • MSU chemistry (n.d.). NMR Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry (2014). Supplementary Information. Available at: [Link]

  • Unknown Source. 501.doc.
  • ResearchGate (n.d.). (a) The 1 H NMR and (b) 13 C NMR spectra of the 2MPAEMA. Available at: [Link]

Sources

Technical Comparison: Antioxidant Profile of N-[2-(4-Methoxyphenyl)ethyl]acetamide vs. Indolic and Phenolic Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-[2-(4-Methoxyphenyl)ethyl]acetamide (CAS: 5203-49-6), frequently referred to in literature as O-Methyl-N-acetyltyramine or N-Acetyl-O-methyltyramine , represents a critical structural analog in the study of melatonin and tyramine derivatives.

While structurally related to the potent antioxidant Melatonin (N-acetyl-5-methoxytryptamine), this molecule lacks the electron-rich indole ring, substituting it with a benzene ring. Furthermore, unlike its direct phenolic precursor N-acetyltyramine , the para-hydroxyl group is methylated.

Structural Activity Relationship (SAR) Analysis

To understand the performance differences, we must analyze the molecular mechanisms of antioxidant action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

The "Blocked" Phenol Effect

Most phenolic antioxidants (e.g., Vitamin E, N-acetyltyramine) function via HAT. The phenolic hydrogen has a low Bond Dissociation Energy (BDE), allowing it to quench free radicals (


) easily:


In N-[2-(4-Methoxyphenyl)ethyl]acetamide , the oxygen is methylated (


). The methyl C-H bonds have a much higher BDE (~100 kcal/mol) compared to a phenolic O-H (~80-90 kcal/mol). This effectively "locks" the molecule against HAT mechanisms.
Loss of Indolic Resonance

Melatonin acts as a suicidal antioxidant. Its indole ring is electron-rich, allowing it to scavenge hydroxyl radicals (


) and form stable metabolites (e.g., AFMK). The target molecule replaces the indole with a benzene ring, which is less electron-rich and lacks the specific resonance stabilization required for the high-efficiency scavenging seen in melatonin.
Visualization: Structural Determinants of Activity

SAR_Analysis Melatonin Melatonin (Indole + Methoxy) NAS N-Acetylserotonin (Indole + Phenol) Melatonin->NAS Demethylation Mechanism_SET Mechanism: SET (Electron Transfer) Melatonin->Mechanism_SET Electron rich Indole NAT N-Acetyltyramine (Benzene + Phenol) NAS->NAT Indole->Benzene Sub. Mechanism_HAT Mechanism: HAT (H-Atom Transfer) NAS->Mechanism_HAT Free -OH Target N-[2-(4-Methoxyphenyl)ethyl]acetamide (Benzene + Methoxy) NAT->Target O-Methylation (Blocks -OH) NAT->Mechanism_HAT Free -OH Target->Mechanism_HAT Blocked by Methyl Target->Mechanism_SET Weak (Benzene) Result_Low Low/Negligible Direct Capacity Target->Result_Low Result_High High Antioxidant Capacity Mechanism_HAT->Result_High Mechanism_SET->Result_High

Figure 1: Structure-Activity Relationship flow showing how the transition from Indole to Benzene and Phenol to Methoxy reduces antioxidant potential.

Comparative Performance Data

The following data synthesizes experimental findings comparing the target molecule against industry standards using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

CompoundFunctional ClassDPPH IC50 (µg/mL)Relative PotencyMechanism
Trolox Vitamin E Analog~5 - 10100% (Standard)HAT + SET
Melatonin Indoleamine> 500 (Slow)**Moderate (Direct)Scavenges

specifically
N-Acetyltyramine Phenolic Amide~64.7HighHAT (Phenolic -OH)
Target Molecule Methoxy Amide> 1000 Negligible None (Stable)

*Note on Data: Values for N-Acetyltyramine are derived from Actinokineospora sp. metabolite studies. The Target Molecule (O-methylated) shows negligible activity in standard DPPH assays because it cannot donate a hydrogen atom. Melatonin is a poor DPPH scavenger but an excellent in vivo antioxidant; this distinction is critical.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay

This assay confirms the lack of HAT capability in the target molecule compared to N-acetyltyramine.

Reagents:

  • DPPH Stock: 0.2 mM in Methanol (Freshly prepared, protect from light).

  • Positive Control: Trolox (10–100 µM).

  • Test Compound: 10 µM – 1000 µM in Methanol.

Workflow:

  • Blanking: Pipette 100 µL Methanol + 100 µL DPPH solution into a 96-well plate (Absorbance

    
    ).
    
  • Sample: Pipette 100 µL Test Compound + 100 µL DPPH solution (

    
    ).
    
  • Incubation: Incubate in dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

Calculation:



Expected Result: The target molecule should show <10% inhibition even at high concentrations, whereas N-acetyltyramine will show dose-dependent inhibition.

Protocol B: Microsomal Metabolic Stability (Pro-drug Validation)

Since the molecule is lipophilic, its potential lies in in vivo demethylation to the active N-acetyltyramine.

Rationale: Validate if liver microsomes convert the inactive methoxy-amide into the active phenolic antioxidant.

Workflow_Metabolism Step1 Incubation (Microsomes + NADPH) Step2 Reaction (37°C, 60 min) Step1->Step2 Demethylation Step3 Quench (Acetonitrile) Step2->Step3 Stop Rxn Step4 Analysis (LC-MS/MS) Step3->Step4 Detect Phenol

Figure 2: Workflow for assessing the metabolic conversion of the target molecule into an active antioxidant.

Conclusion & Recommendations

For researchers and drug developers:

  • Do not use N-[2-(4-Methoxyphenyl)ethyl]acetamide as a direct antioxidant additive. It lacks the necessary proton-donating groups.

  • Use it as a Negative Control: In SAR studies, this molecule is the perfect control to demonstrate the specific contribution of the phenolic hydroxyl group in tyramine derivatives.

  • Investigate as a Prodrug: Its increased lipophilicity (due to O-methylation) allows better Blood-Brain Barrier (BBB) penetration than N-acetyltyramine. Once in the CNS, CYP450 enzymes may demethylate it to the active antioxidant form.

References

  • Heidari, B., et al. (2019). Isolation and characterization of N-acetyltyramine as a potent antioxidant from Actinokineospora sp. ResearchGate.[1][2]

  • Tan, D. X., et al. (2002). Chemical and physical properties and potential mechanisms: Melatonin as a broad spectrum antioxidant. Free Radical Biology and Medicine.

  • Gülçin, İ. (2006). Antioxidant activity of L-adrenaline: A structure–activity insight. Chemico-Biological Interactions. (Provides comparative data on catechol/phenol vs methoxy derivatives).

  • Pérez-González, A., et al. (2017). Radical-trapping and preventive antioxidant effects of 2-hydroxymelatonin and 4-hydroxymelatonin.[3] Biochimica et Biophysica Acta.

Sources

Melatonergic Pharmacophore Deconstruction: A Head-to-Head Analysis of N-[2-(4-Methoxyphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Minimalist Pharmacophore

N-[2-(4-Methoxyphenyl)ethyl]acetamide (also known as N-Acetyl-O-methyltyramine ) represents the "minimalist" scaffold of the melatonergic pharmacophore. While it shares the essential 5-methoxy and N-acetyl side chains required for receptor activation, it possesses a phenyl ring in place of the indole (Melatonin) or naphthalene (Agomelatine) core.

For drug development professionals, this molecule is not a therapeutic endpoint but a critical Structure-Activity Relationship (SAR) probe . Its significantly reduced binding affinity compared to indole- and naphthalene-based congeners isolates the specific contribution of the aromatic core to receptor binding kinetics. This guide analyzes why the phenyl analogue fails as a potent drug but succeeds as a tool for understanding the MT1/MT2 orthosteric pocket.

Head-to-Head Profile: Phenyl vs. Indole vs. Naphthalene[1]

The following table contrasts the phenyl analogue with the endogenous ligand (Melatonin) and the therapeutic standard (Agomelatine).

FeaturePhenyl Analogue (The Probe)Melatonin (Endogenous)Agomelatine (Therapeutic)
Chemical Name N-[2-(4-Methoxyphenyl)ethyl]acetamideN-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamideN-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide
Core Scaffold Phenyl (Single ring)Indole (Bicyclic, N-containing)Naphthalene (Bicyclic, Hydrophobic)
MT1 Affinity (

)
Low (>100 nM -

M range)
High (0.01 – 0.1 nM)High (0.06 – 0.1 nM)
MT2 Affinity (

)
Low (>100 nM -

M range)
High (0.01 – 0.1 nM)High (0.10 – 0.3 nM)
Receptor Interaction Lacks H-bond donor; Insufficient hydrophobic bulk.Forms H-bond via Indole-NH; Optimal

-stacking.
Lacks H-bond but compensates with high hydrophobic bulk.
Metabolic Stability Moderate (Subject to CYP450 O-demethylation)Low (

20-40 min)
Moderate (

1-2 h)
Primary Utility SAR Baseline / Biosynthetic IntermediateCircadian RegulationAntidepressant / Sleep Aid

*Note: Affinity values for the phenyl analogue vary by assay conditions but are consistently 2-3 orders of magnitude lower than Melatonin.

Mechanistic Insight: The "Indole-to-Phenyl" Penalty

To understand the performance gap, we must look inside the MT1 receptor pocket.

The "Goldilocks" Phenomenon of the Aromatic Core
  • Melatonin (The Ideal): The indole core is perfect. The ring nitrogen (NH) acts as a hydrogen bond donor to specific residues (likely Asn162 or Gln181 in TM domains) within the receptor pocket. This anchors the molecule, while the 5-methoxy group interacts with Val192 .

  • Agomelatine (The Hydrophobic Compensator): The naphthalene ring lacks the nitrogen H-bond donor. However, it is "bulkier" than the indole. This increased lipophilicity and surface area allow it to fill the hydrophobic pocket more completely, engaging in stronger Van der Waals and

    
    -
    
    
    
    interactions (e.g., with Phe179 ) that compensate for the lost hydrogen bond.
  • The Phenyl Analogue (The Failure): The phenyl ring represents a "double loss."

    • Loss 1: It lacks the H-bond donor (like Agomelatine).

    • Loss 2: It lacks the bicyclic bulk (unlike Agomelatine).

    • Result: The phenyl ring is too small to generate sufficient hydrophobic contact energy to overcome the entropic cost of binding, and it has no H-bond to anchor it. This results in a "loose fit" and rapid dissociation rates (

      
      ), leading to poor affinity (
      
      
      
      ).

Experimental Protocol: Synthesis & Evaluation

For researchers synthesizing this compound as a reference standard or SAR probe, the following protocol ensures high purity without complex chromatography.

Workflow: Acetylation of O-Methyltyramine

Objective: Synthesize N-[2-(4-Methoxyphenyl)ethyl]acetamide from 4-methoxyphenethylamine.

Reagents:

  • 4-Methoxyphenethylamine (O-Methyltyramine) [Starting Material]

  • Acetic Anhydride (

    
    ) [Acylating Agent][1]
    
  • Triethylamine (

    
    ) [Base]
    
  • Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-methoxyphenethylamine in 30 mL of anhydrous DCM in a round-bottom flask.

  • Base Addition: Add 12 mmol of Triethylamine. Cool the solution to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 11 mmol of Acetic Anhydride over 10 minutes. The reaction is rapid.

  • Incubation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting amine spot (

    
    ) should disappear, replaced by the amide product (
    
    
    
    ).
  • Quenching & Wash:

    • Wash with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.

    • Wash with Saturated

      
       (2 x 15 mL) to neutralize excess acetic acid.
      
    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water if necessary. The product should be a white/off-white solid (MP:

    
     85-87°C).
    

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the singlet acetyl methyl group at

    
     ppm and the distinctive AA'BB' aromatic system of the para-substituted phenyl ring (
    
    
    
    ppm).

Pathway Visualization: Melatonergic Signaling

The following diagram illustrates the G-protein coupled pathway activated by these acetamide derivatives. While the Phenyl Analogue binds weakly, it follows the same downstream cascade as Melatonin.

MelatoninSignaling cluster_membrane Cell Membrane Ligand Ligand (Melatonin / Phenyl Analogue) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Ki varies) Gi_Protein Gi Protein (Heterotrimeric) Receptor->Gi_Protein Activation AC Adenylyl Cyclase (Effector) Gi_Protein->AC Inhibition cAMP cAMP Levels (Second Messenger) AC->cAMP Decreased Production PKA PKA Activity (Downstream) cAMP->PKA Reduced Activation CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Modulated Signaling

Caption: Signal transduction pathway for melatonergic ligands. Note that the Phenyl Analogue acts as a weak agonist, resulting in less potent inhibition of Adenylyl Cyclase compared to Melatonin.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

  • Rivara, S., et al. (2011). "Bivalent ligand approach on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide: synthesis, binding affinity and intrinsic activity for MT(1) and MT(2) melatonin receptors."[2] Bioorganic & Medicinal Chemistry. Link

  • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry. (Seminal paper establishing the Naphthalene vs. Indole SAR). Link

  • PubChem Compound Summary. (2024). "N-[2-(4-Methoxyphenyl)ethyl]acetamide (CAS 54815-19-9)." National Center for Biotechnology Information. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Methoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Methoxyphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.